5-iodo-Indirubin-3'-monoxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYEJYTLNWYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Iodo-Indirubin-3'-Monoxime: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural product indirubin, which has garnered significant interest in the scientific community for its potent and selective inhibitory activity against several key protein kinases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets and its impact on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Multi-Kinase Inhibition
The primary mechanism of action of this compound is its function as a potent, ATP-competitive inhibitor of a specific subset of protein kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking their downstream signaling functions. The most well-characterized targets are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. This compound is a highly potent inhibitor of GSK-3β.[1][2][3][]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that are central to the regulation of the cell cycle. This compound exhibits potent inhibitory activity against several key CDKs, including:
-
CDK5/p25: This kinase is predominantly active in the central nervous system and is involved in neuronal development, migration, and synaptic plasticity. Its hyperactivity has been linked to neurodegenerative diseases like Alzheimer's.[1][2][3][]
-
CDK1/cyclin B: This complex is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1/cyclin B leads to cell cycle arrest and can induce apoptosis.[1][2][3][]
Quantitative Data: Potency and Selectivity
The potency of this compound against its primary kinase targets has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| GSK-3β | 9[1][2][3][] |
| CDK5/p25 | 20[1][2][3][] |
| CDK1/cyclin B | 25[1][2][3][] |
Signaling Pathways
The inhibitory action of this compound on GSK-3β and CDKs has profound effects on various cellular signaling pathways.
GSK-3β Signaling Pathway
The diagram below illustrates the central role of GSK-3β in cellular signaling and how its inhibition by this compound can impact downstream events.
References
An In-depth Technical Guide to the Synthesis and Purification of 5-iodo-Indirubin-3'-monoxime
This technical guide provides a comprehensive overview of the synthesis, purification, and biological activity of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of several key protein kinases. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic derivative of indirubin, a natural product isolated from Indigofera species. It has garnered significant interest in the scientific community due to its potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3] These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with several diseases, including Alzheimer's disease and cancer. This guide details the chemical synthesis and purification of this compound, along with its key biological targets and associated signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 331467-03-9 | [1] |
| Molecular Formula | C₁₆H₁₀IN₃O₂ | [1] |
| Molecular Weight | 403.17 g/mol | [1] |
| Appearance | Red solid | [4] |
| Melting Point | >300 °C | [4] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 67.5 mg/mL (167.42 mM) | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of 5-iodo-indirubin, followed by oximation to yield the final product.[4]
Synthesis of 5-iodo-indirubin
The synthesis of the precursor, 5-iodo-indirubin, can be achieved through the condensation of 5-iodoisatin and indoxyl acetate. While a specific protocol for this exact reaction was not found in the reviewed literature, a general procedure for the synthesis of indirubin derivatives involves the acidic condensation of a substituted isatin with an indoxyl acetate.[4]
Conceptual Workflow for 5-iodo-indirubin Synthesis
Caption: Conceptual workflow for the synthesis of 5-iodo-indirubin.
Synthesis of this compound (Oximation)
The final step in the synthesis is the conversion of 5-iodo-indirubin to this compound via an oximation reaction.[4]
Experimental Protocol:
A mixture of 5-iodo-indirubin and hydroxylamine hydrochloride in pyridine is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration and washed to remove impurities.
Reaction Scheme:
Caption: Reaction scheme for the oximation of 5-iodo-indirubin.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 59% | [4] |
Characterization Data (¹H NMR):
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.[4]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.69 (s, 1H), 11.81 (s, 1H), 10.83 (s, 1H), 8.89 (d, J = 1.6 Hz, 1H), 8.23 (d, J = 8.4 Hz, 1H), 7.80 (dd, J = 8.4, 1.6 Hz, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H).[4]
Purification
Purification of the crude this compound is essential to obtain a high-purity product for biological assays. While a specific, detailed protocol for this compound is not available in the literature, a general procedure based on methods for similar indirubin derivatives can be employed.
Experimental Protocol (General):
The crude product is purified by flash column chromatography on silica gel. A suitable eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, is used to separate the desired product from byproducts and unreacted starting materials. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated under reduced pressure to yield the purified this compound as a solid.
Purification Workflow:
Caption: General workflow for the purification of this compound.
Biological Activity and Signaling Pathways
This compound is a potent inhibitor of several protein kinases, competing with ATP for binding to the catalytic site.[1][2][3] Its primary targets are GSK-3β, CDK5/p25, and CDK1/cyclin B.
Inhibitory Activity (IC₅₀ values):
| Target Kinase | IC₅₀ (nM) | Reference |
| GSK-3β | 9 | [1][3] |
| CDK5/p25 | 20 | [1][3] |
| CDK1/cyclin B | 25 | [1][3] |
Signaling Pathway Inhibition:
The inhibition of these kinases by this compound has significant implications for cellular signaling pathways involved in cell cycle regulation and neurodegenerative processes.
-
CDK Inhibition and Cell Cycle Arrest: CDKs are crucial regulators of the cell cycle. Inhibition of CDK1/cyclin B by this compound can lead to cell cycle arrest, which is a key mechanism for its potential anti-cancer effects.
-
GSK-3β and CDK5 Inhibition in Neurodegeneration: GSK-3β and CDK5 are involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting these kinases, this compound may prevent the formation of neurofibrillary tangles and offer a therapeutic strategy for such neurodegenerative disorders.
Diagram of Key Signaling Pathway Inhibition:
Caption: Inhibition of key signaling pathways by this compound.
References
- 1. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
5-iodo-Indirubin-3'-monoxime: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural product with a rich history in traditional Chinese medicine. This potent small molecule has garnered significant interest in the scientific community for its targeted inhibition of key protein kinases implicated in various proliferative and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as a competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), and its impact on critical cellular signaling pathways such as the JAK/STAT3 cascade. This document includes a compilation of quantitative inhibitory data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Origin
The journey to the discovery of this compound begins with its natural precursor, indirubin. Indirubin is a red-colored isomer of indigo, a well-known blue dye.[1] For centuries, a traditional Chinese medicine formulation known as Danggui Longhui Wan, which contains indigo-producing plants, has been used to treat various chronic ailments, including chronic myelocytic leukemia.[1][2] Scientific investigation in the latter half of the 20th century identified indirubin as the primary bioactive component responsible for the anti-leukemic effects of this traditional remedy.[1]
The potent biological activity of indirubin spurred further research into its mechanism of action, revealing its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2] This discovery positioned indirubin as a promising scaffold for the development of novel anti-cancer agents. However, natural indirubin suffers from poor solubility, limiting its therapeutic potential.[3] This led to extensive efforts to synthesize derivatives with improved pharmacological properties.
Through structure-activity relationship (SAR) studies, researchers explored modifications to the indirubin core. The introduction of a monoxime group at the 3'-position was found to enhance its inhibitory activity against CDKs.[1] Further derivatization, including halogenation, was investigated to modulate the compound's potency and selectivity. The synthesis of 5-halogenated indirubins, including the 5-iodo derivative, was a key step in the development of more potent kinase inhibitors.[4] this compound emerged from these synthetic efforts as a highly potent inhibitor of both CDKs and Glycogen Synthase Kinase-3β (GSK-3β).[5]
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of specific protein kinases. It targets the ATP-binding pocket of these enzymes, preventing the transfer of phosphate groups to their respective substrates and thereby blocking their catalytic activity.[3][5] The primary targets of this compound are:
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator of a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound is a particularly potent inhibitor of GSK-3β.[5]
-
Cyclin-Dependent Kinases (CDKs): This family of protein kinases plays a crucial role in regulating the progression of the eukaryotic cell cycle. By inhibiting specific CDKs, such as CDK1/cyclin B and CDK5/p25, this compound can induce cell cycle arrest, typically at the G1/S and G2/M phases, and subsequently trigger apoptosis in cancer cells.[5][6]
-
Signal Transducer and Activator of Transcription 3 (STAT3): While not a direct kinase target in the same manner as CDKs and GSK-3β, the activity of this compound has been shown to suppress the phosphorylation of STAT3, a key signaling node in cellular proliferation and survival. This is likely an indirect effect resulting from the inhibition of upstream kinases.[7]
The multi-targeted nature of this compound, inhibiting several key kinases involved in cell proliferation and survival, contributes to its potent anti-cancer properties.
Quantitative Data
The inhibitory activity of this compound and its parent compounds against various kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 9 | [5] |
| CDK5/p25 | 20 | [5] | |
| CDK1/cyclin B | 25 | [5] | |
| Indirubin-3'-monoxime | GSK-3β | 22 | [8] |
| CDK5/p25 | 100 | [8] | |
| CDK1/cyclin B | 180 | [8] | |
| CDK2/cyclin A | 440 | [9] | |
| CDK2/cyclin E | 250 | [9] | |
| CDK4/cyclin D1 | 3330 | [9] | |
| 5-Lipoxygenase | 7800-10000 | [8][9] | |
| Indirubin | CDK1/cyclin B | ~50-100 | [10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following is a representative synthetic protocol based on established methods for the synthesis of indirubin derivatives.
Step 1: Synthesis of 5-iodo-isatin
-
To a solution of isatin in concentrated sulfuric acid, add N-iodosuccinimide portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the precipitate with cold water and dry to yield 5-iodo-isatin.
Step 2: Synthesis of 5-iodo-Indirubin
-
Dissolve 5-iodo-isatin and indoxyl acetate in a suitable solvent such as ethanol or acetic acid.
-
Add a base, for example, sodium carbonate or piperidine, to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature and collect the precipitated 5-iodo-indirubin by filtration.
-
Wash the product with the solvent and dry.
Step 3: Synthesis of this compound
-
Suspend 5-iodo-indirubin in a mixture of pyridine and ethanol.
-
Add hydroxylamine hydrochloride to the suspension.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
-
The product can be further purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against its target kinases can be determined using a variety of in vitro assay formats, such as radiometric, fluorescence-based, or luminescence-based assays. The following is a general protocol for a radiometric kinase assay.
-
Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), magnesium chloride, ATP (including a radiolabeled ATP, e.g., [γ-³³P]ATP), and a specific substrate for the kinase of interest (e.g., histone H1 for CDKs or a synthetic peptide for GSK-3β).
-
Add the purified recombinant kinase enzyme to the reaction buffer.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at 30°C for a specified period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on the cell cycle distribution of cancer cells can be analyzed by flow cytometry using a DNA-staining dye such as propidium iodide (PI).
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot Analysis of STAT3 Phosphorylation
The effect of this compound on the phosphorylation of STAT3 can be assessed by Western blotting.
-
Culture cells and treat them with this compound as described for the cell cycle analysis.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as β-actin or GAPDH.
Signaling Pathways and Visualizations
This compound impacts several critical signaling pathways that regulate cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.
Inhibition of CDK-Mediated Cell Cycle Progression
Caption: Inhibition of CDK activity by this compound leads to cell cycle arrest.
Inhibition of the GSK-3β Signaling Pathway
Caption: this compound inhibits GSK-3β, stabilizing β-catenin.
Suppression of the JAK/STAT3 Signaling Pathway
Caption: this compound suppresses STAT3 activation.
Conclusion
This compound represents a significant advancement in the development of indirubin-based therapeutics. Its potent and multi-targeted inhibition of key kinases involved in cell cycle regulation and pro-survival signaling pathways underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-neoplastic agents. The detailed information on its discovery, mechanism of action, quantitative data, and experimental protocols provided in this guide is intended to facilitate further investigation into the therapeutic applications of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bslonline.org [bslonline.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
5-iodo-Indirubin-3'-monoxime: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties, structure, and biological activity of the potent kinase inhibitor 5-iodo-Indirubin-3'-monoxime.
Introduction
This compound is a synthetic derivative of indirubin, a natural product found in the traditional Chinese medicine formulation Danggui Longhui Wan. It has emerged as a potent inhibitor of several protein kinases, playing a crucial role in various cellular processes. This technical guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a dark red solid with a molecular formula of C₁₆H₁₀IN₃O₂ and a molecular weight of 403.17 g/mol .[1][2] Its structure is characterized by a bis-indole backbone, with an iodine atom at the 5-position of one indole ring and a monoxime group at the 3'-position of the other.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀IN₃O₂ | [1][2] |
| Molecular Weight | 403.17 g/mol | [1][2] |
| CAS Number | 331467-03-9 | [1] |
| IUPAC Name | (3Z)-3-[[3-(hydroxyimino)-5-iodo-1H-indol-2(3H)-ylidene]methyl]-1H-indol-2(3H)-one | [2] |
| Appearance | Dark Red Solid | [1] |
| Solubility | Soluble in DMSO | [3] |
Chemical Structure:
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of several key protein kinases.[3][4] Its primary targets include Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[3][4] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating various cellular signaling pathways.
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary targets, demonstrating potent inhibition at nanomolar concentrations.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| GSK-3β | 9 | [3][4] |
| CDK5/p25 | 20 | [3][4] |
| CDK1/cyclin B | 25 | [3][4] |
While a comprehensive, publicly available broad kinase selectivity profile for this compound is not currently available, studies on related indirubin derivatives suggest that the indirubin scaffold can interact with a range of kinases. Therefore, a thorough kinase panel screening is a critical step in the preclinical development of this compound to assess its selectivity and potential off-target effects.
Signaling Pathways
The inhibitory action of this compound on its primary targets implicates it in several critical signaling pathways.
GSK-3β Signaling Pathway
GSK-3β is a key regulator of numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β by this compound can have significant therapeutic implications in diseases such as Alzheimer's disease, bipolar disorder, and cancer.
CDK5 Signaling Pathway
CDK5, when activated by its regulatory subunit p25, plays a crucial role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5/p25 activity is implicated in neurodegenerative diseases.
Potential Involvement in Other Pathways
Based on studies of the parent compound, indirubin-3'-monoxime, this compound may also modulate other signaling pathways, including:
-
STAT3 Signaling: Indirubin derivatives have been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell growth and survival.
-
JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, involved in stress responses and apoptosis, can also be affected by indirubins.
Further investigation is required to fully elucidate the impact of this compound on these and other signaling cascades.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from the corresponding substituted isatin and indoxyl acetate.
Detailed Methodology:
-
Synthesis of 5-iodo-indirubin: 5-iodo-isatin and indoxyl acetate are subjected to an acid-catalyzed condensation reaction. Typically, this is carried out in a suitable solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl). The reaction mixture is heated to reflux, and the resulting precipitate, 5-iodo-indirubin, is collected by filtration and washed.
-
Oximation of 5-iodo-indirubin: The synthesized 5-iodo-indirubin is then reacted with hydroxylamine hydrochloride in a basic solvent, typically pyridine. The mixture is heated to reflux for several hours. After cooling, the product, this compound, is precipitated, filtered, and purified, often by recrystallization.
Kinase Assay Protocols
The inhibitory activity of this compound against its target kinases can be determined using in vitro kinase assays.
GSK-3β Kinase Assay (Radiometric):
-
Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate (e.g., GS-2), and the kinase buffer (e.g., MOPS, MgCl₂).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
CDK5/p25 Kinase Assay (Luminescent):
-
Reaction Setup: In a multi-well plate, combine recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and the kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO control.
-
ATP Addition: Initiate the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate at room temperature for a specific duration (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., using ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP, which is then used in a luciferase-based reaction to generate light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound is a potent, ATP-competitive inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B. Its well-defined chemical structure and mechanism of action make it a valuable tool for studying the roles of these kinases in various physiological and pathological processes. For drug development professionals, its potent activity warrants further investigation, particularly a comprehensive kinase selectivity profiling to understand its off-target effects and therapeutic window. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this promising compound.
References
- 1. Indirubin Analogues Inhibit Trypanosoma brucei Glycogen Synthase Kinase 3 Short and T. brucei Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
The Biological Activity of 5-iodo-Indirubin-3'-monoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from the traditional Chinese medicine formulation Danggui Longhui Wan. Indirubin and its derivatives have garnered significant interest in the field of oncology and neurobiology due to their potent and selective inhibitory effects on various protein kinases. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several key protein kinases. This targeted inhibition disrupts downstream signaling pathways crucial for cell cycle progression, proliferation, and survival.
Quantitative Data: Kinase Inhibition and Cellular Effects
The inhibitory activity of this compound and its closely related analog, Indirubin-3'-monoxime, has been quantified against various kinases and cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Glycogen Synthase Kinase-3β (GSK-3β) | 9 | [1][2][3] |
| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 20 | [1][2][3] |
| Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B) | 25 | [1][2][3] |
Table 2: Antiproliferative Activity of Indirubin-3'-monoxime in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 62 | [2] |
| HCT-116 | Colon Carcinoma | 12 | [2] |
| Hep 3B2 | Hepatocellular Carcinoma | 9 | [2] |
| HT-1080 | Fibrosarcoma | 4.8 | [2] |
| HL-60 | Myeloid Leukemia | > 100 | [2] |
| Cal-27 | Oral Squamous Cell Carcinoma | Not specified, but more active than indirubin | [3] |
| HSC-3 | Oral Squamous Cell Carcinoma | Not specified, but more active than indirubin | [3] |
| JM1 | Acute Lymphoblastic Leukemia | Not specified | [4] |
| K562 | Chronic Myelogenous Leukemia | Not specified | [4] |
| A498 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |
| CAKI-1 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |
| CAKI-2 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |
| Hep-2 | Laryngeal Carcinoma | Not specified (induced cell cycle arrest and apoptosis) | [6] |
| LA-N-1 | Neuroblastoma | Not specified (inhibited growth) | [7] |
| SH-SY5Y | Neuroblastoma | Not specified (inhibited growth) | [7] |
| SK-N-DZ | Neuroblastoma | Not specified (inhibited growth) | [7] |
Signaling Pathways and Cellular Processes
This compound modulates several critical signaling pathways, leading to distinct cellular outcomes such as cell cycle arrest and apoptosis.
Inhibition of the Src/STAT3 Signaling Pathway
Indirubin derivatives have been shown to directly inhibit the activity of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in tumor progression and metastasis. Inhibition of Src subsequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 promotes the transcription of genes involved in cell survival and proliferation. The indirubin derivative E804 has been reported to directly inhibit Src kinase with an IC50 of 0.43 μM[1][8].
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and apoptosis inducing effects of indirubin-3'-monoxime in renal cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
5-iodo-Indirubin-3'-monoxime as a GSK-3β Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to various pathologies, most notably Alzheimer's disease, bipolar disorder, and cancer, making it a prominent target for drug discovery.[1][2] 5-iodo-Indirubin-3'-monoxime, a derivative of the natural bis-indole indirubin, has emerged as a potent inhibitor of GSK-3β.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and its effects on key signaling pathways. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a synthetic derivative of indirubin, a compound originally isolated from traditional Chinese medicine.[4] The addition of an iodine atom and a monoxime group to the indirubin scaffold enhances its inhibitory potency and selectivity.[5] This compound acts as an ATP-competitive inhibitor, binding to the catalytic site of GSK-3β and other related kinases.[3][6][7]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (Z, 3E)-3-(hydroxyimino)-5'-iodo-1', 2'-dihydro-1H, 3H-[2, 3'-biindolyliden]-2'-one | [8] |
| Molecular Formula | C₁₆H₁₀IN₃O₂ | [8] |
| Molecular Weight | 403.17 g/mol | [8] |
| CAS Number | 331467-03-9 | [8] |
| Appearance | Solid Powder | [8] |
| Solubility | Soluble in DMSO (67.5 mg/mL) | [8] |
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against GSK-3β and also shows significant activity against cyclin-dependent kinases (CDKs), particularly CDK5/p25 and CDK1/cyclin B.[3][7]
| Target Kinase | IC₅₀ (nM) | Reference |
| GSK-3β | 9 | [3][7][9] |
| CDK5/p25 | 20 | [3][7] |
| CDK1/cyclin B | 25 | [3][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of GSK-3β, a key regulator in multiple signaling pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[10][11] By inhibiting GSK-3β, this compound prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[11]
Tau Phosphorylation and Alzheimer's Disease
In the context of Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark. GSK-3β and CDK5 are two of the primary kinases responsible for this abnormal phosphorylation, which leads to the formation of neurofibrillary tangles and neuronal dysfunction.[12][13] this compound, by inhibiting both GSK-3β and CDK5, can reduce the hyperphosphorylation of tau, suggesting its therapeutic potential for neurodegenerative disorders.[4]
Experimental Protocols
GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the inhibitory activity of this compound against GSK-3β using a luminescence-based assay that measures ADP formation.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add 10 µL of GSK-3β enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the assessment of the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phosphorylated Tau
This protocol details the detection of changes in tau phosphorylation in cells treated with this compound.
Materials:
-
Cell line capable of tau phosphorylation (e.g., SH-SY5Y cells treated with an inducer like okadaic acid)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-tau (specific to a phosphorylation site, e.g., Ser396), anti-total-tau, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound as described in the cell viability assay.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-tau and anti-β-actin antibodies to normalize the phospho-tau signal.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound as a GSK-3β inhibitor.
Conclusion
This compound is a potent, ATP-competitive inhibitor of GSK-3β with significant activity against other disease-relevant kinases such as CDK5. Its ability to modulate key signaling pathways, including the Wnt/β-catenin pathway and the tau phosphorylation cascade, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for a range of disorders, particularly neurodegenerative diseases like Alzheimer's. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and therapeutic applications of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Indirubin Derivative as a Novel c-Met Kinase Inhibitor with In Vitro Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 13. PKA modulates GSK-3β- and cdk5-catalyzed phosphorylation of tau in site- and kinase-specific manners - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-iodo-Indirubin-3'-monoxime as a CDK5/p25 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. It has emerged as a powerful inhibitor of several kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β) and the CDK5/p25 complex. The hyperactivation of the CDK5/p25 complex is strongly implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, through the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). By targeting CDK5/p25, this compound presents a promising therapeutic strategy for these conditions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the catalytic subunit of the kinase, thereby preventing the transfer of a phosphate group from ATP to the substrate protein.[1][2][][4] This inhibitory action blocks the downstream signaling cascade initiated by the kinase.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified through various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| GSK-3β | 9[1][2][][4][5] |
| CDK5/p25 | 20 [1][2][][4][5] |
| CDK1/cyclin B | 25[1][2][][4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed in this guide, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of indirubin derivatives, which can be adapted for this compound.[6][7][8][9]
Materials:
-
5-Iodoisatin
-
Indoxyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Hydroxylamine hydrochloride
-
Pyridine
Procedure:
-
Synthesis of 5-iodo-indirubin: Dissolve 5-iodoisatin and indoxyl acetate in methanol.
-
Add sodium carbonate to the mixture and stir under an inert atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.
-
Synthesis of this compound: Dissolve the synthesized 5-iodo-indirubin in pyridine.
-
Add hydroxylamine hydrochloride and heat the mixture.
-
Monitor the reaction.
-
After the reaction is complete, the product can be precipitated and purified.
Radiometric CDK5/p25 Kinase Inhibition Assay
This protocol is a standard method for measuring kinase activity and inhibition using radiolabeled ATP.[10][11][12][13][14]
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Tau in SH-SY5Y Cells
This protocol details the detection of phosphorylated tau protein in cell lysates by Western blotting.[15][16][17][18][19][20]
Materials:
-
SH-SY5Y cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and anti-total-tau.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Culture and treat SH-SY5Y cells with this compound. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[15][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-tau antibody and a loading control (e.g., β-actin or GAPDH) for normalization.
Selectivity Profile
While this compound is a potent inhibitor of CDK5/p25 and GSK-3β, its selectivity against a broader range of kinases is a crucial aspect for its development as a therapeutic agent. Kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases.[21][22][23][24] The available data suggests that indirubin derivatives can have varying degrees of selectivity.[2][25] Further comprehensive screening of this compound against a kinome-wide panel would provide a more complete understanding of its off-target effects and therapeutic window.
Conclusion
This compound is a promising small molecule inhibitor with significant potential for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to potently inhibit the CDK5/p25 complex and consequently reduce tau hyperphosphorylation addresses a key pathological mechanism. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Future research should focus on comprehensive selectivity profiling and in vivo efficacy studies to advance its therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Effects of indirubin and isatin on cell viability, mutagenicity, genotoxicity and BAX/ERCC1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Cyclin-dependent kinase 5 prevents neuronal apoptosis by negative regulation of c-Jun N-terminal kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. nsjbio.com [nsjbio.com]
- 18. origene.com [origene.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
5-iodo-Indirubin-3'-monoxime: A Technical Guide to its ATP-Competitive Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-iodo-Indirubin-3'-monoxime, a potent ATP-competitive inhibitor of several key protein kinases. This document details its mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the cellular signaling pathways it modulates.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of specific protein kinases.[1] This binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade. The flat heterocyclic ring structure of indirubin derivatives allows them to fit into the ATP-binding pocket of these enzymes.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against several key kinases, demonstrating high potency for Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| GSK-3β | 9 | [1] |
| CDK5/p25 | 20 | [1] |
| CDK1/cyclin B | 25 | [1] |
Key Signaling Pathways Modulated
This compound's inhibition of GSK-3β, CDK5, and CDK1/cyclin B has significant implications for several cellular processes, including cell cycle regulation, neuronal function, and apoptosis.
GSK-3β Signaling Pathway
GSK-3β is a critical regulator of numerous cellular processes. Its inhibition by this compound can impact metabolism, cell proliferation, and survival.
CDK5 Signaling in Neuronal Function
CDK5, when activated by its regulatory subunit p25 (derived from p35), plays a role in neuronal migration, synaptic plasticity, and is implicated in neurodegenerative diseases.
CDK1/cyclin B Regulation of the Cell Cycle
The CDK1/cyclin B complex is a key driver of the G2/M transition in the cell cycle. Its inhibition leads to cell cycle arrest.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.
Workflow:
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, CDK5/p25, CDK1/cyclin B)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Assay Setup:
-
To the wells of a microplate, add the diluted this compound solutions. Include a control with buffer and DMSO only (no inhibitor).
-
Add the kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before reading the luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no kinase) from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on the viability of cultured cells.
Workflow:
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay like CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader capable of absorbance or luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
For ATP-based assay: Equilibrate the plate to room temperature. Add the luminescent reagent (e.g., CellTiter-Glo®) to each well, mix, and incubate for a short period. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
-
Conclusion
This compound is a potent, ATP-competitive inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B. Its ability to modulate these key signaling pathways makes it a valuable tool for research in areas such as cancer biology, neurodegenerative diseases, and cell cycle regulation. The experimental protocols provided in this guide offer a framework for the further characterization and application of this compound in various research settings. Further investigation into its broader kinase selectivity profile will provide a more complete understanding of its cellular effects and therapeutic potential.
References
The Role of 5-iodo-Indirubin-3'-monoxime in Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and eventual cell death. Key kinases implicated in this pathological process are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). Consequently, inhibitors of these kinases are promising therapeutic candidates. This technical guide provides an in-depth overview of the role of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of GSK-3β and CDK5, in the context of tau phosphorylation. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to this compound
Indirubins are a class of bis-indole alkaloids derived from a traditional Chinese medicine recipe, Danggui Longhui Wan, and have been investigated for their anti-leukemic properties.[1][2] Synthetic derivatives, such as this compound, have been developed to enhance potency and selectivity. This compound has emerged as a powerful inhibitor of both GSK-3β and CDK5, two kinases that play a crucial role in the hyperphosphorylation of tau protein in Alzheimer's disease.[1][3] Its ability to cross the blood-brain barrier and its relatively low molecular weight make it an attractive candidate for neurodegenerative disease therapy.
Mechanism of Action in Tau Phosphorylation
The primary mechanism by which this compound mitigates tau hyperphosphorylation is through the competitive inhibition of ATP binding to the catalytic sites of GSK-3β and CDK5.[1][3] By blocking the activity of these kinases, the compound effectively reduces the transfer of phosphate groups to specific serine and threonine residues on the tau protein.
The hyperphosphorylation of tau leads to its detachment from microtubules, causing microtubule instability and impaired axonal transport. The dissociated, hyperphosphorylated tau monomers then aggregate into paired helical filaments (PHFs), which ultimately form the neurofibrillary tangles characteristic of tauopathies. By inhibiting the initial phosphorylation events, this compound helps to maintain tau's normal function in stabilizing microtubules and prevents its pathological aggregation.
Below is a diagram illustrating the signaling pathway.
Caption: Signaling pathway of tau phosphorylation and inhibition by this compound.
Quantitative Data on Inhibitory Activity
Several studies have quantified the inhibitory potency of this compound against key kinases involved in tau phosphorylation. The following tables summarize this data.
Table 1: In Vitro Kinase Inhibition by this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 5 | [1][2][3] |
| Indirubin-3'-monoxime | GSK-3β | 18 | [1][2][3] |
| This compound | CDK5/p25 | 30 | [1][2][3] |
| Indirubin-3'-monoxime | CDK5/p25 | 80 | [1][2][3] |
| This compound | CDK1/cyclin B | 20 | [1][2][3] |
| Indirubin-3'-monoxime | CDK1/cyclin B | 150 | [1][2][3] |
Table 2: Effect of Indirubin-3'-monoxime on Tau Phosphorylation in a Cellular Model
| Treatment | Tau Phosphorylation Site | Concentration (µM) | % Reduction vs. Control | Reference |
| Indirubin-3'-monoxime | Ser199 | 0.5 | Significant Reduction | [4][5] |
| Indirubin-3'-monoxime | Ser199 | 1.0 | Significant Reduction | [4][5] |
| Indirubin-3'-monoxime | Thr205 | 0.5 | Significant Reduction | [4][5] |
| Indirubin-3'-monoxime | Thr205 | 1.0 | Significant Reduction | [4][5] |
Note: The study by Zhang et al. (2016) used Indirubin-3'-monoxime, the parent compound of this compound. The iodo-derivative is expected to have greater potency.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on tau phosphorylation.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are a commonly used cell line for studying neurodegenerative diseases.[4][5][6][7]
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Induction of Tau Hyperphosphorylation: To mimic the pathological conditions of Alzheimer's disease, cells are often treated with amyloid-beta (Aβ) peptides (e.g., Aβ25-35 at 20 µM) for a specified period (e.g., 24 hours).[4]
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 0.5 µM and 1.0 µM) and added to the cell cultures.[4]
Western Blot Analysis for Tau Phosphorylation
Western blotting is a standard technique to detect and quantify the levels of specific proteins, including phosphorylated forms of tau.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., p-Tau Ser199, p-Tau Thr205). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated tau are normalized to the levels of total tau.
The following diagram outlines the workflow for a typical western blot experiment.
Caption: Experimental workflow for Western Blot analysis of tau phosphorylation.
In Vitro Kinase Assays
In vitro kinase assays are performed to directly measure the inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents: Purified, active GSK-3β or CDK5/p25 enzyme, a suitable substrate (e.g., a synthetic peptide like GS-1 for GSK-3β or histone H1 for CDK5), ATP (often radiolabeled with γ-³²P), and the test compound (this compound) are required.[3]
-
Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphate incorporated into the substrate is measured. If radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
IC50 Determination: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[3]
Conclusion
This compound is a potent, dual inhibitor of GSK-3β and CDK5, two key kinases involved in the pathological hyperphosphorylation of tau. By effectively reducing tau phosphorylation, this compound holds significant promise as a therapeutic agent for Alzheimer's disease and other tauopathies. The data presented in this guide highlights its low nanomolar inhibitory activity and its efficacy in cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and related compounds in the context of neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully evaluate its safety and efficacy in vivo.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary Targets of 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from Indigofera species. It has garnered significant interest in the scientific community for its potent and selective inhibitory activity against several key protein kinases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this promising small molecule inhibitor.
Primary Molecular Targets
Extensive in vitro kinase screening has identified three primary protein kinase targets for this compound: Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3] The compound exhibits potent inhibitory activity against these kinases in the nanomolar range. Additionally, studies on related indirubin compounds suggest that this compound may also indirectly affect the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[1][2][3] This means it binds to the ATP-binding pocket of the kinase's catalytic domain, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking its catalytic activity.
Data Presentation
The following table summarizes the quantitative inhibitory data for this compound against its primary kinase targets.
| Target Kinase | IC50 (nM) |
| Glycogen Synthase Kinase-3β (GSK-3β) | 9 |
| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 20 |
| Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 25 |
Table 1: In vitro inhibitory activity (IC50) of this compound against its primary kinase targets. Data sourced from multiple suppliers and research articles.[1][2][3]
Signaling Pathways
The primary targets of this compound are integral components of several critical cellular signaling pathways.
GSK-3β Signaling Pathway
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development. Its dysregulation is implicated in various diseases, including Alzheimer's disease and bipolar disorder.
CDK5 Signaling Pathway
CDK5 is a proline-directed serine/threonine kinase that is primarily active in post-mitotic neurons. Its activity, regulated by its association with p35 or p39, is crucial for neuronal migration, neurite outgrowth, and synaptic plasticity.
STAT3 Signaling Pathway
STAT3 is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many human cancers. Indirubin derivatives have been shown to inhibit STAT3 signaling, likely by targeting upstream kinases such as Src.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from the methodology used to determine the IC50 values of indirubin derivatives.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β, CDK5/p25, and CDK1/cyclin B.
Materials:
-
Purified recombinant human GSK-3β, CDK5/p25, and CDK1/cyclin B
-
Specific peptide substrates (e.g., GS-1 for GSK-3β, Histone H1 for CDKs)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]
Initial studies on 5-iodo-Indirubin-3'-monoxime in cancer cell lines
An In-depth Technical Guide to Initial Studies on 5-iodo-Indirubin-3'-monoxime in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial research and core mechanisms of this compound, a synthetic derivative of the natural compound indirubin. This document synthesizes key findings on its mode of action, presents quantitative data from foundational studies, details relevant experimental protocols, and illustrates the critical signaling pathways it modulates in cancer cell lines.
Introduction
Indirubin is the active component of a traditional Chinese medicine preparation used to treat chronic myelogenous leukemia[1][2]. Its derivatives, including the cell-permeable indirubin-3'-monoxime and its halogenated forms like this compound, have been developed to improve pharmacological properties and enhance anti-tumor activity[3]. This compound is a potent, ATP-competitive inhibitor of several protein kinases crucial for cancer cell proliferation and survival, positioning it as a promising candidate for targeted cancer therapy[4][5].
Core Mechanism of Action
This compound functions primarily as a multi-kinase inhibitor. Its therapeutic potential stems from its ability to potently and selectively block the catalytic sites of key enzymes involved in cell cycle regulation and oncogenic signaling.
Primary Kinase Targets:
-
Glycogen Synthase Kinase-3β (GSK-3β): It is a potent inhibitor of GSK-3β, a kinase implicated in a wide range of cellular processes, including metabolism, apoptosis, and cell differentiation[4][5].
-
Cyclin-Dependent Kinases (CDKs): The compound is a strong inhibitor of CDK1/cyclin B and CDK5/p25[4][5]. These kinases are central regulators of cell cycle progression and neuronal functions, respectively. Inhibition of CDKs by indirubin derivatives leads to cell cycle arrest, a key mechanism of their anti-proliferative effects[1][3].
By competing with ATP for binding to the kinase catalytic site, this compound effectively halts the phosphorylation of downstream substrates, thereby disrupting essential cellular machinery required for tumor growth.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from initial studies, providing a comparative basis for understanding the compound's potency and efficacy.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value (nM) | Mechanism of Inhibition | Reference |
| GSK-3β | 9 | ATP-competitive | [4][5] |
| CDK5/p25 | 20 | ATP-competitive | [4][5] |
| CDK1/cyclin B | 25 | ATP-competitive | [4][5] |
Table 2: Cytotoxicity of Indirubin Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| This compound | HepG2 | Hepatoma | 57 µM | 24 hours | [4] |
| Indirubin-3'-monoxime | Cal-27, HSC-3 | Oral Cancer | >10 µM | 24 hours | [3] |
| Indirubin-3'-monoxime | LA-N-1, SH-SY5Y, SK-N-DZ | Neuroblastoma | Dose-dependent inhibition | Not specified | [6] |
| Indirubin-3'-monoxime | JNK1 (in vitro) | Kinase Assay | 10 nM | Not applicable | [7] |
Note: Data for this compound is limited in initial studies. Data for the parent compound, Indirubin-3'-monoxime (I3M), is included for broader context.
Affected Signaling Pathways
Indirubin derivatives modulate multiple signaling pathways that are frequently dysregulated in cancer.
-
Cell Cycle Regulation: By inhibiting CDK1 and CDK2, indirubins prevent the G2/M phase transition and the G1/S transition, respectively, leading to cell cycle arrest[1][8]. This arrest is often accompanied by an increase in the CDK inhibitor p21[9][10] and a decrease in cyclin D1 levels[9].
-
STAT3 Signaling: Several indirubin derivatives, including the 3'-monoxime form, potently block the Src-STAT3 signaling pathway[1]. This is achieved by inhibiting the upstream kinase c-Src, which in turn prevents the phosphorylation and activation of STAT3. Downregulation of STAT3 activity leads to decreased expression of anti-apoptotic proteins like Mcl-1 and Survivin, thereby promoting apoptosis[1].
-
Apoptosis Induction: The compound induces apoptosis through both intrinsic and extrinsic pathways. It can alter the mitochondrial membrane potential, increase reactive oxygen species (ROS), and modulate the expression of Bcl-2 family proteins[6][8]. In some cell lines, it upregulates death receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis in a p53-dependent manner[11].
-
NF-κB Signaling: In multiple myeloma cells, Indirubin-3'-monoxime has been shown to abrogate the NF-κB pathway by downregulating phosphorylated IKKαβ and p65, further contributing to its anti-tumor effects[12].
-
JNK Signaling: Indirubin-3'-monoxime can directly inhibit c-Jun N-terminal kinase 1 (JNK1) activity, which suppresses c-Jun phosphorylation and subsequently inhibits cancer cell proliferation[7].
Visualizations of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for assessing the antitumor activity of this compound.
Caption: Signaling pathways inhibited by this compound leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of indirubin derivatives.
Cell Viability and Cytotoxicity Assay (Alamar Blue Method)
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add Alamar Blue (or MTT) reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation: Incubate for 1-4 hours, protected from light, allowing viable cells to convert the reagent into a fluorescent/colored product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for a specified duration (e.g., 24 hours)[13].
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold Phosphate-Buffered Saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[13].
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Western Blotting for Protein Expression
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, phospho-STAT3, p21, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading[13].
References
- 1. tekhelet.com [tekhelet.com]
- 2. Indirubin-3'-monoxime, a CDK inhibitor induces growth inhibition and apoptosis-independent up-regulation of survivin in transitional cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 8. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53-Mediated Oxidative Stress Enhances Indirubin-3'-Monoxime-Induced Apoptosis in HCT116 Colon Cancer Cells by Upregulating Death Receptor 5 and TNF-Related Apoptosis-Inducing Ligand Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indirubin-3’-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-iodo-Indirubin-3'-monoxime and its Pro-Apoptotic Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
5-iodo-Indirubin-3'-monoxime is a halogenated derivative of indirubin, an active component isolated from a traditional Chinese herbal medicine. As a potent multi-kinase inhibitor, it has garnered significant attention for its anti-proliferative and pro-apoptotic activities across various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its ability to induce apoptosis. It details the compound's primary targets, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription (STAT) proteins. This document summarizes key quantitative data, presents detailed experimental protocols for assessing its apoptotic effects, and visualizes the complex signaling pathways involved.
Introduction
Indirubins are a class of bis-indole alkaloids that have been historically used in traditional medicine for the treatment of various ailments, including chronic myelogenous leukemia (CML).[1][2][3][4] Modern research has identified indirubin and its synthetic derivatives as potent inhibitors of several protein kinases crucial for cell cycle progression and survival.[2][3][4] this compound is a synthetically modified indirubin designed for enhanced potency and specificity. Its primary mechanism of anti-cancer activity involves the induction of cell cycle arrest and programmed cell death, or apoptosis. This guide explores the intricate molecular pathways that this compound modulates to exert its apoptotic effects.
Mechanism of Action: A Multi-Kinase Inhibitory Profile
This compound functions as an ATP-competitive inhibitor, targeting the catalytic sites of several key kinases. This multi-targeted approach disrupts critical cellular signaling networks that cancer cells often exploit for survival and proliferation.
Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest
Indirubin derivatives are well-established as potent inhibitors of CDKs.[3][4] this compound specifically inhibits CDK1/cyclin B and CDK5/p25.[5] By blocking CDK activity, the compound halts the cell cycle at the G1/S and G2/M checkpoints, preventing cellular proliferation.[3][4][6] This cell cycle arrest is a crucial precursor to apoptosis, as it provides the cell with time to initiate programmed cell death pathways in response to the anti-proliferative signal.[4][6] This inhibition can lead to the induction of CDK inhibitors like p21, further reinforcing the cell cycle block.[7]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
This compound is a highly potent inhibitor of GSK-3β.[5] GSK-3β is a multifunctional serine/threonine kinase that plays a complex role in cell survival and apoptosis. In many cancers, GSK-3β activity can be pro-survival. Its inhibition by this compound contributes to the compound's pro-apoptotic effects, potentially through the modulation of downstream targets involved in metabolic and survival pathways.[8] In neurodegenerative models, inhibiting GSK-3β has been shown to protect against apoptosis, but in the context of cancer, its inhibition disrupts signaling pathways that tumor cells rely on.[9][10][11]
Inhibition of STAT3 and STAT5 Signaling
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently over-activated in a wide range of human cancers.[12][13] This constitutive activation promotes tumor cell survival, proliferation, and immune evasion by upregulating the expression of key anti-apoptotic genes.[12][14] Indirubin derivatives potently block this signaling.[1][2][12] The mechanism involves the direct or indirect inhibition of upstream tyrosine kinases like Src and Janus kinases (Jaks) that are responsible for phosphorylating and activating STAT3.[3][12][13] By inhibiting the Src/Jak/STAT3 pathway, this compound leads to the downregulation of critical anti-apoptotic proteins such as Mcl-1 and Survivin, thereby lowering the threshold for apoptosis induction.[3][12][13]
References
- 1. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tekhelet.com [tekhelet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of apoptosis by a novel indirubin-5-nitro-3'-monoxime, a CDK inhibitor, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin- 3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indirubin-3-Oxime Prevents H2O2-Induced Neuronal Apoptosis via Concurrently Inhibiting GSK3β and the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirubin-3-Oxime Prevents H2O2-Induced Neuronal Apoptosis via Concurrently Inhibiting GSK3β and the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of 5-iodo-Indirubin-3'-monoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural bis-indole alkaloid. Indirubin and its derivatives have garnered significant interest in the scientific community for their potent inhibitory activity against several key protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3). These kinases are implicated in a multitude of cellular processes, and their dysregulation is a hallmark of various pathologies, including cancer and neurodegenerative diseases. The addition of an iodine atom at the 5-position and a monoxime group at the 3'-position of the indirubin scaffold is intended to enhance its therapeutic properties, such as potency and selectivity. A thorough understanding of the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is critical for its preclinical and clinical development.
Core Pharmacological Actions and Signaling Pathways
This compound and its related compounds exert their biological effects by modulating key signaling pathways that are crucial for cell cycle regulation, proliferation, and survival.
Inhibition of STAT3 Signaling
Indirubin-3'-monoxime has been shown to specifically block the phosphorylation of STAT3 induced by various growth factors and cytokines.[1] Activated STAT3 promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis. By inhibiting STAT3 phosphorylation, indirubin derivatives can suppress these processes, which is a key mechanism of their anti-cancer activity.
Modulation of GSK-3β Signaling
This compound is a potent inhibitor of GSK-3β.[2] GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's and in cancer. Inhibition of GSK-3β can lead to the stabilization of proteins like β-catenin, impacting gene transcription.
Regulation of CDK5 Activity
CDK5, when hyperactivated by its association with p25 (a cleavage product of p35), contributes to neurotoxicity, a key feature of neurodegenerative diseases.[4] Indirubin derivatives, including this compound, are known to inhibit CDK5.[2] This inhibition can prevent the hyperphosphorylation of tau protein, a downstream target of CDK5, thereby reducing the formation of neurofibrillary tangles.[5]
Pharmacokinetic Profile
As previously stated, specific pharmacokinetic data for this compound is not available. The following table summarizes the pharmacokinetic parameters of the parent compound, indirubin, in rats, which may provide an indication of the general pharmacokinetic behavior of its derivatives. It is important to note that indirubin has poor water solubility, which significantly impacts its oral bioavailability.[6]
| Parameter | Value | Species | Dosing Route | Formulation | Reference |
| Tmax (h) | ~1.0 | Rat | Oral | SMEDDS | [7] |
| Cmax (ng/mL) | ~46.58 | Rat | Oral | SMEDDS | [7] |
| AUC0–24h (µg·h/L) | ~499.64 | Rat | Oral | SMEDDS | [7] |
| Relative Bioavailability (%) | 129.5 (S-SMEDDS vs. SMEDDS) | Rat | Oral | S-SMEDDS | [6] |
| Half-life (t1/2) (min) | 35 | Rat | Intravenous | Solution | [8] |
| Clearance (CL) (L/h/kg) | 2.71 | Rat | Intravenous | Solution | [8] |
SMEDDS: Self-microemulsifying drug delivery system; S-SMEDDS: Supersaturatable self-microemulsifying drug delivery system.
The data suggests that indirubin is rapidly cleared from the circulation and that its oral absorption is a significant challenge. Formulation strategies, such as the use of SMEDDS, can improve its oral bioavailability.[6][7] It is plausible that this compound also exhibits low aqueous solubility and may require formulation development to enhance its oral absorption.
Experimental Protocols
The following protocols are based on methodologies reported for the pharmacokinetic analysis of indirubin and its derivatives. These can be adapted for the study of this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of an indirubin derivative.
4.1.1. Animal Model
-
Species: Sprague-Dawley rats (male, 200-250 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
4.1.2. Dosing
-
Formulation: For intravenous administration, the compound can be dissolved in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline. For oral administration, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium.
-
Dose: The dose will depend on the potency and toxicity of the compound. A typical dose for indirubin in rats is in the range of 2-10 mg/kg.[9][10]
-
Administration: For oral administration, the formulation is given by gavage. For intravenous administration, it is injected into the tail vein.
4.1.3. Sample Collection
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected at various time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of the drug in plasma.
4.2.1. Sample Preparation
-
Protein Precipitation: A simple and effective method for plasma sample preparation is protein precipitation. To a known volume of plasma (e.g., 50 µL), an internal standard is added, followed by a precipitating agent like acetonitrile or methanol (e.g., 150 µL).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Injection: A portion of the supernatant is transferred to an autosampler vial for injection into the UPLC-MS/MS system.
4.2.2. Chromatographic Conditions (Example for Indirubin)
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
4.2.3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
4.2.4. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[11]
Conclusion and Future Directions
This compound is a promising therapeutic candidate due to its potent inhibition of key kinases involved in cancer and neurodegenerative diseases. While direct pharmacokinetic data for this specific derivative is currently unavailable, the information from its parent compound, indirubin, suggests that it may have challenges with oral bioavailability due to poor water solubility. The experimental protocols outlined in this guide provide a framework for conducting the necessary pharmacokinetic studies to characterize the ADME properties of this compound.
Future research should focus on:
-
Conducting formal preclinical pharmacokinetic studies of this compound in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Investigating the metabolic pathways of this compound to identify its major metabolites and the enzymes responsible for its metabolism.
-
Developing and evaluating formulation strategies to enhance the oral bioavailability of this compound.
A comprehensive understanding of the pharmacokinetics of this compound is paramount for its successful translation from a promising preclinical candidate to a potential therapeutic agent.
References
- 1. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and full validation of an UPLC-MS/MS method for the quantification of the plant-derived alkaloid indirubin in rat plasma [irf.fhnw.ch]
- 9. Anxiolytic Efficacy of Indirubin: In Vivo Approach Along with Receptor Binding Profiling and Molecular Interaction with GABAergic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
A Technical Guide to the Therapeutic Potential of 5-iodo-Indirubin-3'-monoxime in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline and dementia.[1] A key pathological hallmark of Alzheimer's disease involves the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[2][3][4] These pathologies are driven by the dysregulation of specific protein kinases, making them critical targets for therapeutic intervention. 5-iodo-Indirubin-3'-monoxime, a derivative of the natural bis-indole alkaloid indirubin, has emerged as a potent kinase inhibitor with significant promise in preclinical models of neurodegeneration. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols relevant to its evaluation.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its neuroprotective effects primarily by inhibiting key kinases implicated in the pathophysiology of Alzheimer's disease. It functions as an ATP-competitive inhibitor, binding to the catalytic site of these enzymes.[5][6] The primary targets are:
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a central player in tau hyperphosphorylation.[2][3][4] Its overactivity is a consistent finding in AD brains. By inhibiting GSK-3β, this compound directly mitigates the formation of NFTs.[3][7]
-
Cyclin-Dependent Kinase 5 (CDK5): When activated by its regulatory partner p25 (a cleavage product of p35), CDK5 also contributes significantly to tau hyperphosphorylation at sites specific to Alzheimer's disease.[3][7] Furthermore, the CDK5/p25 complex is involved in the processing of amyloid precursor protein (APP), which can lead to the production of neurotoxic Aβ peptides.[8][9]
The dual inhibition of both GSK-3β and CDK5 positions this compound as a compelling multi-target agent capable of addressing both the tau and amyloid pathologies of Alzheimer's disease.
Signaling Pathways and Neuroprotective Effects
The inhibitory action of this compound on GSK-3β and CDK5 interrupts the pathological cascade that leads to neuronal dysfunction and death in neurodegenerative conditions.
Beyond its primary targets, the broader family of indirubins has been shown to modulate other survival pathways, such as the PI3K/AKT pathway, which plays a role in protecting retinal ganglion cells from oxidative stress-induced apoptosis.[10][11] This suggests that this compound may confer neuroprotection through multiple converging mechanisms.
Quantitative Data: Kinase Inhibition and Preclinical Efficacy
The potency of this compound has been quantified through various biochemical and cell-based assays. Its inhibitory concentrations (IC50) are in the low nanomolar range, highlighting its strong activity against key pathological kinases.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 9 | [5][6] |
| CDK5/p25 | 20 | [5][6] | |
| CDK1/cyclin B | 25 | [5][6] | |
| Indirubin-3'-monoxime (Parent Cmpd.) | GSK-3β | 22 - 190 | [12][13] |
| CDK5/p25 | 100 | [12] | |
| CDK1/cyclin B | 180 | [12] |
Note: IC50 values can vary between studies based on assay conditions.
Preclinical studies in robust animal models of Alzheimer's disease have demonstrated the therapeutic potential of related indirubin compounds, providing a strong rationale for the investigation of this compound.
Table 2: Summary of Key In Vivo Findings for Indirubin-3'-monoxime
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| APP/PS1 Transgenic Mice | 20 mg/kg, 3 times weekly for 2 months | - Significantly attenuated spatial memory deficits- Marked decrease in Aβ deposition- Reduced tau hyperphosphorylation- Decreased accumulation of activated microglia and astrocytes- Rescued loss of synaptophysin immunoreactivity | [8] |
| High-Fat Diet-Induced Cognitive Impairment (Insulin Resistance Model) | 0.1, 0.2, and 0.4 mg/kg i.p. daily for 1 week | - Improved learning and memory performance- Reduced oxidative stress and acetylcholinesterase activity- Augmented brain insulin and BDNF levels | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of indirubin derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the IC50 value of an inhibitor against a target kinase.
-
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of GSK-3β or CDK5/p25.
-
Materials: Recombinant human GSK-3β or CDK5/p25, specific peptide substrate (e.g., GS-2 for GSK-3β), [γ-³²P]ATP, kinase buffer, this compound stock solution, phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, combine the kinase, its specific peptide substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay for Neuroprotection
This assay is used to assess the ability of the compound to protect neuronal cells from Aβ-induced toxicity.[16]
-
Objective: To quantify the viability of SH-SY5Y cells treated with Aβ in the presence or absence of this compound.
-
Materials: SH-SY5Y human neuroblastoma cells, cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), Aβ₂₅₋₃₅ peptide, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1.0 µM) for 2 hours.[16]
-
Introduce the neurotoxic agent, Aβ₂₅₋₃₅ (e.g., at 20 µM), to the wells and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Western Blot Analysis for Tau Phosphorylation
This technique is used to measure changes in the phosphorylation state of tau and GSK-3β.[16]
-
Objective: To detect the levels of phosphorylated tau (at specific AD-related epitopes like Ser199 and Thr205) and phosphorylated GSK-3β (Ser9) in cell lysates.
-
Materials: Treated cell cultures or animal brain tissue, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-Tau Ser199, anti-p-Tau Thr205, anti-p-GSK-3β Ser9, anti-total Tau, anti-total GSK-3β, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse cells or homogenize tissue to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify band intensity, normalizing phosphoprotein levels to total protein and a loading control (e.g., β-actin).
-
Experimental Workflows
Visualizing the experimental workflow provides a clear, step-by-step understanding of the research process.
Conclusion and Future Directions
This compound is a potent, low-nanomolar inhibitor of GSK-3β and CDK5, two kinases central to the pathogenesis of Alzheimer's disease. Its ability to competitively inhibit the ATP-binding site of these enzymes allows it to effectively reduce tau hyperphosphorylation and potentially modulate Aβ production. Preclinical evidence from related indirubin compounds in both cell culture and animal models strongly supports its therapeutic potential, demonstrating improvements in cell survival, memory, and key neuropathological markers.[8][16][17]
Future research should focus on:
-
Comprehensive In Vivo Studies: Evaluating the efficacy of this compound specifically in transgenic Alzheimer's disease models to confirm and extend the findings observed with its parent compounds.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with a critical focus on its ability to cross the blood-brain barrier.
-
Safety and Toxicology: Conducting thorough safety profiling to establish a therapeutic window and identify any potential off-target effects.
-
Exploration in Other Tauopathies: Investigating its potential in other neurodegenerative diseases characterized by tau pathology, such as frontotemporal dementia and progressive supranuclear palsy.
References
- 1. neuroscirn.org [neuroscirn.org]
- 2. researchgate.net [researchgate.net]
- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Indirubin alleviates retinal neurodegeneration through the regulation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Indirubin-3'-oxime | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 14. Neuroprotective role of Indirubin-3'-monoxime, a GSKβ inhibitor in high fat diet induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indirubin-3'-monoxime inhibits beta-amyloid-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-iodo-Indirubin-3'-monoxime In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. This iodinated analog has emerged as a potent inhibitor of several key protein kinases, making it a valuable tool for research in oncology, neurodegenerative diseases, and other fields. It primarily targets Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B and CDK5/p25.[1][2][3] The mechanism of action for this compound involves competing with ATP for binding to the catalytic site of these kinases.[1][2][3] These application notes provide detailed protocols for in vitro kinase inhibition assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound against its primary kinase targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) |
| GSK-3β | 9[1][2][3] |
| CDK5/p25 | 20[1][2][3] |
| CDK1/cyclin B | 25[1][2][3] |
Signaling Pathways
This compound targets key kinases involved in fundamental cellular processes. The following diagram illustrates the signaling pathways and the points of inhibition by the compound.
Figure 1: Signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols describe in vitro kinase inhibition assays for GSK-3β, CDK1/cyclin B, and CDK5/p25. These assays are designed to determine the IC50 value of this compound. A common method for kinase assays is the measurement of the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
General Experimental Workflow
The overall workflow for an in vitro kinase inhibition assay is depicted below.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Protocol 1: GSK-3β Inhibition Assay
1. Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 20 µL of GSK-3β enzyme solution (e.g., 5-10 ng) in Kinase Assay Buffer to each well (except the "no enzyme" control) and incubate for 10 minutes at room temperature.
-
Prepare the reaction mix containing the GSK-3β substrate peptide (e.g., 20 µM), cold ATP (e.g., 10 µM), and [γ-³²P]ATP (e.g., 0.5 µCi).
-
Initiate the kinase reaction by adding 20 µL of the reaction mix to each well.
-
Incubate the plate at 30°C for 20-30 minutes.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: CDK1/cyclin B Inhibition Assay
1. Materials:
-
Recombinant human CDK1/cyclin B complex
-
CDK1 substrate (e.g., Histone H1)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
2. Procedure:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to each well, including appropriate controls.
-
Add 10 µL of CDK1/cyclin B enzyme solution (e.g., 10-20 ng) in Kinase Assay Buffer to each well (except the "no enzyme" control) and incubate for 10 minutes at room temperature.
-
Prepare the reaction mix containing Histone H1 (e.g., 1 µg/µL), cold ATP (e.g., 10 µM), and [γ-³²P]ATP (e.g., 0.5 µCi).
-
Start the kinase reaction by adding 10 µL of the reaction mix to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Histone H1.
-
Quantify the band intensities and calculate the percentage of inhibition to determine the IC50 value.
Protocol 3: CDK5/p25 Inhibition Assay
1. Materials:
-
Recombinant human CDK5/p25 complex
-
CDK5 substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound
-
Kinase Assay Buffer (similar to CDK1 assay buffer)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
SDS-PAGE equipment or phosphocellulose paper
-
Phosphorimager, autoradiography film, or scintillation counter
2. Procedure:
-
Follow the same initial steps for inhibitor and enzyme preparation as in the previous protocols.
-
Add 5 µL of diluted this compound and 10 µL of CDK5/p25 enzyme solution (e.g., 10-20 ng) to each well of a 96-well plate, with controls.
-
Incubate for 10 minutes at room temperature.
-
Prepare the reaction mix with Histone H1 (e.g., 1 µg/µL) or a specific peptide substrate, cold ATP (e.g., 10 µM), and [γ-³²P]ATP (e.g., 0.5 µCi).
-
Initiate the reaction by adding 10 µL of the reaction mix.
-
Incubate at 30°C for 30 minutes.
-
Stop and analyze the reaction using either the SDS-PAGE method (as in Protocol 2) or the phosphocellulose paper method (as in Protocol 1), depending on the substrate used.
-
Quantify the results and calculate the IC50 value for this compound against CDK5/p25.
Disclaimer: These protocols provide a general framework. Optimal conditions, such as enzyme and substrate concentrations, and incubation times, may need to be determined empirically for each specific experimental setup. Always follow appropriate laboratory safety procedures when handling radioactive materials.
References
Application Notes and Protocols for Cell Culture Treatment with 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine for treating chronic myelocytic leukemia.[1][2] This potent small molecule has garnered significant interest in cancer research and neurobiology due to its inhibitory activity against several key protein kinases. Primarily, it acts as a competitive inhibitor at the ATP-binding site of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and CDK1/cyclin B.[3][4][5] Emerging evidence also points to its role in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells.[6][7] These inhibitory actions lead to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in various cancer cell lines.[6][8]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for cell treatment and subsequent analysis, and key quantitative data to inform experimental design.
Data Presentation
Inhibitory Activity of this compound and Related Compounds
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its parent compound, Indirubin-3'-monoxime, against various protein kinases. This data is crucial for determining appropriate concentration ranges for cell-based assays.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 9 | [3][4][5] |
| CDK5/p25 | 20 | [3][4][5] | |
| CDK1/cyclin B | 25 | [3][4][5] | |
| Indirubin-3'-monoxime | GSK-3β | 22 | [9][10] |
| CDK5/p25 | 100 | [9][10] | |
| CDK1/cyclin B | 180 | [9][10] | |
| CDK2/cyclin E | 250 | [10] | |
| c-Src Kinase (E804 derivative) | 430 | [6][11] | |
| JNK1 | 10 | [9] |
Cellular Effects of Indirubin Derivatives
This table outlines the observed biological effects of indirubin derivatives in various cancer cell lines, providing a basis for selecting appropriate models and endpoints for experimentation.
| Cell Line | Compound | Observed Effect(s) | Reference |
| Multiple Myeloma (ARP1, U266, RPMI8226) | Indirubin-3'-monoxime | Dose-dependent decrease in cell viability, induction of apoptosis, G2/M cell cycle arrest. | [8] |
| Human Breast and Prostate Cancer Cells | Indirubin Derivatives (E564, E728, E804) | Potent blocking of constitutive STAT3 signaling, induction of apoptosis. | [6] |
| Vascular Smooth Muscle Cells (VSMCs) | Indirubin-3'-monoxime | Inhibition of PDGF-induced proliferation, G0/G1 cell cycle arrest, inhibition of STAT3 phosphorylation. | [7] |
| Human Ovarian Cancer (A2780, OVCAR3) | Indirubin | Time-dependent inhibition of cell viability, inhibition of colony formation. | [12] |
| Pancreatic Ductal Adenocarcinoma (murine) | Indirubin-3'-oxime | G2/M arrest, decreased migration and invasion. | [10] |
Signaling Pathways and Experimental Workflow
Visualizing the Mechanism of Action
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: Mechanism of this compound Action.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 4.03 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
2. General Protocol for Cell Treatment
Note: The optimal concentration and treatment duration are cell-type specific and should be determined empirically. A preliminary dose-response experiment (e.g., using a cell viability assay) is highly recommended.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight (or for at least 12 hours) to allow for attachment and recovery.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability, cell cycle, or apoptosis assays).
3. Protocol for Cell Viability Assay (CCK-8)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based reagent
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[12]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Protocol for Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. Protocol for Apoptosis Assay by Annexin V and Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirubin-3’-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 10. Indirubin 3′-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-iodo-Indirubin-3'-monoxime for Western Blot Analysis of Phosphorylated Tau (p-tau)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylated tau protein is a primary hallmark of several neurodegenerative diseases, including Alzheimer's disease. The abnormal phosphorylation of tau leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Key kinases involved in this pathological process are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). 5-iodo-Indirubin-3'-monoxime is a potent, ATP-competitive inhibitor of these kinases, making it a valuable tool for studying tau phosphorylation.[1][2][3] These application notes provide detailed protocols for utilizing this compound to modulate and detect phosphorylated tau (p-tau) levels via Western blot analysis, aiding in the investigation of potential therapeutic agents for tauopathies.
Mechanism of Action
This compound exerts its inhibitory effect on tau phosphorylation by targeting key kinases. It is a potent inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B.[3][4] In the context of Alzheimer's disease, GSK-3β and CDK5 are crucial for the abnormal hyperphosphorylation of the tau protein.[1][2][5] By competing with ATP for the catalytic binding site of these kinases, this compound effectively reduces the phosphorylation of tau at various pathological sites, including Ser199 and Thr205.[1][6]
Quantitative Data
The inhibitory activity of this compound and a related compound, Indirubin-3'-monoxime, against key kinases is summarized below. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target Kinase | IC50 Value | Reference |
| This compound | GSK-3β | 9 nM | [3][4] |
| This compound | CDK5/p25 | 20 nM | [3][4] |
| This compound | CDK1/cyclin B | 25 nM | [3][4] |
| Indirubin-3'-monoxime | GSK-3β | 22 nM | [7] |
| Indirubin-3'-monoxime | CDK5/p25 | 100 nM | [7] |
| Indirubin-3'-monoxime | CDK1/cyclin B | 180 nM | [7] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on a study using the related compound Indirubin-3'-monoxime on SH-SY5Y neuroblastoma cells to assess its effect on amyloid-beta-induced tau phosphorylation.[6]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in standard cell culture medium to the desired confluency.
-
To induce tau hyperphosphorylation, treat the cells with Aβ₂₅₋₃₅ (e.g., 20 µM).
-
Concurrently, treat the cells with varying concentrations of this compound. Based on the IC50 values, a starting range of 0.1 µM to 1.0 µM is recommended. A vehicle control (DMSO) should be included.
-
Incubate the cells for a designated time period (e.g., 6 hours) at 37°C and 5% CO₂.[6]
-
Following incubation, proceed to cell lysis for Western blot analysis.
Western Blot Analysis of Phosphorylated Tau (p-tau)
This protocol outlines the steps for detecting p-tau in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Recommended Primary Antibodies for p-tau Detection:
| Antibody | Target Phospho-site | Recommended Dilution | Reference |
| anti-tau pS199 | Serine 199 | 1:1,000 | [6] |
| anti-tau pT205 | Threonine 205 | 1:1,000 | [6] |
| anti-p-GSK-3β (Ser9) | Serine 9 | 1:1,000 | [6] |
| Total Tau Antibody | Total Tau Protein | Varies by supplier | - |
| Loading Control (e.g., β-actin, GAPDH) | Housekeeping protein | Varies by supplier | - |
Procedure:
-
Cell Lysis:
-
Wash the treated cells twice with cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-tau pS199) diluted in blocking buffer overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit-HRP, 1:5,000) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the p-tau signal to the total tau signal or a loading control.
-
Visualizations
Signaling Pathway of Tau Phosphorylation and Inhibition
Caption: Inhibition of GSK-3β and CDK5 by this compound prevents tau hyperphosphorylation.
Experimental Workflow for p-tau Western Blot Analysis
Caption: Workflow for assessing the effect of this compound on p-tau levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]
- 6. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing 5-iodo-Indirubin-3'-monoxime in Kinase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from Indigofera plants. It has emerged as a potent inhibitor of several protein kinases, making it a valuable tool for research in cell biology and drug discovery. Its primary mechanism involves competing with ATP for the kinase's catalytic site.[1][2] This document provides detailed application notes, kinase inhibition data, and experimental protocols for utilizing this compound in in vitro kinase activity assays.
Mechanism of Action: this compound functions as an ATP-competitive inhibitor.[3][4] It binds to the ATP-binding pocket of susceptible kinases, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibitory action blocks the downstream signaling cascades regulated by the target kinase.
Caption: ATP-competitive inhibition mechanism of this compound.
Quantitative Data: Kinase Inhibition Profile
This compound has been demonstrated to be a potent inhibitor of specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3β). The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| GSK-3β | 9 | [1][2][4] |
| CDK5/p25 | 20 | [1][2][4] |
| CDK1/cyclin B | 25 | [1][2][4] |
| JNK1 | 10 | [5] |
| Src | 430 | [6] |
Note: IC50 values for JNK1 and Src are for the related compound Indirubin-3'-monoxime and an indirubin derivative (E804), respectively, suggesting potential broader activity for this class of compounds.
Signaling Pathways
The primary targets of this compound, namely CDKs and GSK-3β, are crucial regulators of fundamental cellular processes.
-
CDK1 and CDK5: These kinases are central to cell cycle progression and neuronal functions. Their inhibition can lead to cell cycle arrest, a mechanism explored in cancer therapy.[5]
-
GSK-3β: This kinase is implicated in a multitude of pathways, including glycogen metabolism, inflammation, and cellular proliferation. Notably, both GSK-3β and CDK5 are involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1]
Caption: Inhibition of Cell Cycle and Tau Phosphorylation pathways.
Experimental Protocols
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of this compound against a target kinase using a luminescence-based ATP detection assay (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]
A. Reagents and Materials:
-
Purified active kinase (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
This compound
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
100% DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
B. Stock Solution Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.[3]
-
Serial Dilutions: Create a series of 10-point, 3-fold serial dilutions of the inhibitor in 100% DMSO. For the final assay, these will be further diluted in kinase buffer to ensure the final DMSO concentration is ≤1%.
-
ATP Stock: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase.
C. Assay Procedure:
-
Master Mix: Prepare a master mix containing the kinase and its specific substrate in 1x Kinase Assay Buffer.
-
Add Inhibitor: To the wells of a white opaque plate, add 1 µL of the serially diluted this compound or DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add Kinase/Substrate: Add 24 µL of the kinase/substrate master mix to each well, except for the "no enzyme" control.
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[8]
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
D. Data Analysis:
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 5. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application of 5-iodo-Indirubin-3'-monoxime in Neuroblastoma Cell Lines: A Targeted Therapeutic Approach
Introduction: Neuroblastoma, a common pediatric solid tumor, often exhibits aggressive clinical behavior, necessitating the development of novel therapeutic strategies. 5-iodo-Indirubin-3'-monoxime has emerged as a promising small molecule inhibitor with high potency against key kinases implicated in cancer cell proliferation and survival. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in neuroblastoma cell lines.
Mechanism of Action: this compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Cyclin-Dependent Kinase 1 (CDK1).[1] Inhibition of these kinases has been demonstrated to induce apoptosis, decrease cell viability, and cause cell cycle arrest in various neuroblastoma cell lines.[2][3][4] GSK-3β is a key regulator of cellular processes including proliferation and survival, and its inhibition has been shown to promote cell death in neuroblastoma.[3][5] CDKs are critical for cell cycle progression, and their inhibition is a well-established strategy in cancer therapy. Specifically, inhibition of CDK1 and CDK2 has been shown to be effective in suppressing neuroblastoma growth.
Quantitative Data Summary
While specific IC50 values for this compound in neuroblastoma cell lines are not extensively documented in publicly available literature, the following tables provide relevant data on its kinase inhibitory activity and the effects of its parent compound, Indirubin-3'-monoxime, and other indirubin derivatives on neuroblastoma cells.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| GSK-3β | 9 |
| CDK5/p25 | 20 |
| CDK1/cyclin B | 25 |
(Data sourced from MedChemExpress)[1]
Table 2: Cytotoxicity of Indirubin Derivatives in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Indirubin-3'-epoxide | IMR-32 | 0.16 |
| Indirubin-3'-epoxide | SK-N-SH | 0.07 |
(Data suggests that indirubin compounds are potent inhibitors of neuroblastoma cell growth)[6]
Table 3: Effects of Indirubin-3'-monoxime (I3M) on Neuroblastoma Cell Growth
| Cell Line | Effect |
| LA-N-1 | Growth inhibition |
| SH-SY5Y | Growth inhibition |
| SK-N-DZ | Growth inhibition |
(I3M inhibits the growth of multiple neuroblastoma cell lines in a dose- and time-dependent manner)[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in neuroblastoma cells and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in neuroblastoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines and to calculate the IC50 value.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Neuroblastoma cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of target proteins (e.g., GSK-3β, CDK1, CDK5, and markers of apoptosis like cleaved PARP and Caspase-3).
Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-CDK1, anti-CDK5, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase 1-induced cell death in neuroblastoma cells through the microRNA-34a-MYCN-survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirubin 3'-Epoxide Induces Caspase-Independent Cell Death in Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with 5-iodo-Indirubin-3'-monoxime Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural bis-indole alkaloid indirubin. It is a potent, ATP-competitive inhibitor of several protein kinases, playing a significant role in cell cycle regulation and signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.[1][2][] This document provides detailed application notes and protocols for performing immunohistochemistry (IHC) on tissues treated with this compound to assess its in-situ effects on target protein expression and phosphorylation.
Mechanism of Action
This compound primarily exerts its biological effects through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), particularly CDK1/cyclin B and CDK5/p25.[1][2] Additionally, related indirubin compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] By inhibiting these kinases, this compound can modulate various cellular processes, including cell cycle progression, proliferation, and apoptosis.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and related indirubin compounds against key kinase targets. This data is crucial for designing experiments and interpreting IHC results in treated tissues.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Glycogen Synthase Kinase-3β (GSK-3β) | 9 |
| CDK5/p25 | 20 |
| CDK1/cyclin B | 25 |
Data sourced from MedChemExpress, BOC Sciences.[1][]
Table 2: In Vitro Kinase Inhibitory Activity of Indirubin-3'-monoxime (a related compound)
| Target Kinase | IC50 (µM) |
| JNK1 | 0.8 |
| JNK2 | 1.4 |
| JNK3 | 1.0 |
Data sourced from MedChemExpress.[7]
Table 3: Cellular Effects of Indirubin (parent compound) in Ovarian Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Effect |
| A2780 | > 2 | Decreased cell viability |
| OVCAR3 | > 2 | Decreased cell viability |
| A2780 & OVCAR3 | 0.5 - 20 | Increased apoptosis |
Data sourced from ScienceOpen.[8]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
Application Notes: 5-iodo-Indirubin-3'-monoxime for Wnt Signaling Pathway Studies
Introduction
The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that governs fundamental aspects of cell biology, including cell fate determination, proliferation, migration, and stem cell renewal.[1][2] The canonical Wnt/β-catenin pathway is particularly significant, and its dysregulation is implicated in numerous diseases, most notably cancer and metabolic disorders.[3][4] A key regulatory event in this pathway is the phosphorylation and subsequent degradation of β-catenin, a process orchestrated by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK-3β).[1] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[2]
5-iodo-Indirubin-3'-monoxime is a potent, ATP-competitive inhibitor of several protein kinases, with particularly high potency for GSK-3β.[5][6] By inhibiting GSK-3β, this compound effectively mimics the activation of the Wnt signaling pathway. This action prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm, subsequent translocation to the nucleus, and activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes.[2] This small molecule serves as an invaluable tool for researchers studying the downstream effects of Wnt signaling activation in various cellular and disease models.
Mechanism of Action
In the canonical Wnt pathway's "OFF" state (absence of Wnt ligand), cytoplasmic β-catenin is bound by a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and GSK-3β.[1] GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation, thus keeping cytoplasmic levels low.[2]
Upon pathway activation ("ON" state), Wnt ligands bind to Frizzled (Fz) and LRP5/6 co-receptors, leading to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex.[2][7] This prevents β-catenin phosphorylation. This compound pharmacologically induces this "ON" state by directly inhibiting the kinase activity of GSK-3β.[5][6] The stabilized β-catenin then accumulates, translocates to the nucleus, and partners with TCF/LEF transcription factors to initiate the expression of Wnt target genes like c-Myc and Cyclin D1.[8]
Caption: Canonical Wnt signaling and inhibition by this compound.
Quantitative Data: Kinase Inhibitory Profile
This compound is a multi-kinase inhibitor. Its high potency against GSK-3β makes it an effective tool for activating the Wnt pathway. The table below summarizes its inhibitory activity (IC₅₀ values) against key kinases. A related compound, Indirubin-3'-monoxime, is included for comparison.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| This compound | GSK-3β | 9 | [5][6] |
| CDK5/p25 | 20 | [5][6] | |
| CDK1/cyclin B | 25 | [5][6] | |
| Indirubin-3'-monoxime | GSK-3β | 22 | [9][10] |
| CDK5/p25 | 100 | [9][10] | |
| CDK1/cyclin B | 180 | [9][10] | |
| JNK1 | 800 | [11] |
Applications in Research
Due to its mechanism of action, this compound and its analogs are utilized across several fields:
-
Cancer Biology: To investigate the role of aberrant Wnt signaling in tumorigenesis, cell proliferation, and survival in cancers such as oral, breast, and colon cancer.[12][13][14]
-
Metabolic Diseases: To study the inhibition of adipogenesis (fat cell differentiation) and its potential as a therapeutic strategy for obesity.[4][15]
-
Developmental Biology: To probe the role of Wnt signaling in cell fate decisions and tissue patterning during embryonic development.[1]
-
Stem Cell Research: To maintain pluripotency or direct the differentiation of stem cells by modulating the Wnt pathway.[2]
-
Neurodegenerative Disease: To study the link between GSK-3β, a kinase also involved in tau phosphorylation, and pathologies like Alzheimer's disease.[16]
Experimental Protocols
Herein are detailed protocols for key experiments to validate the activation of the Wnt/β-catenin pathway by this compound.
Protocol 1: Wnt/β-catenin Signaling Activation using a TCF/LEF Reporter Assay
This assay quantitatively measures the transcriptional activity of the Wnt pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells in each well with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control. Include a positive control if available (e.g., Wnt3a conditioned media).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the data as fold change relative to the DMSO-treated control.
Protocol 2: Analysis of β-catenin Accumulation by Western Blot
This protocol detects the increase in total β-catenin protein levels following GSK-3β inhibition.
Materials:
-
Cancer cell line (e.g., SW480, MCF-7)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with desired concentrations of this compound or DMSO for a time course (e.g., 0, 2, 4, 8, 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer per well.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-β-catenin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the β-catenin band intensity to the corresponding β-actin band intensity.
-
Present the data as fold change relative to the time 0 or DMSO control.
Protocol 3: Visualization of β-catenin Nuclear Translocation by Immunofluorescence
This method visually confirms the movement of accumulated β-catenin from the cytoplasm to the nucleus.
Materials:
-
Cells plated on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-β-catenin
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. At 60-70% confluency, treat with this compound (e.g., 5 µM) or DMSO for 8-16 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-β-catenin antibody (e.g., 1:200 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBST and stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Data Analysis:
-
Observe the subcellular localization of β-catenin (green fluorescence). In control cells, the signal should be primarily at cell junctions. In treated cells, a strong signal should be apparent in the nucleus (co-localized with DAPI blue).
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells for a statistical comparison.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on the Wnt signaling pathway.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Indirubin-3'-monoxime | Lipoxygenase | GSK-3 | CDK | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity -Biomedical Science Letters | Korea Science [koreascience.or.kr]
- 14. Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin- 3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The small molecule indirubin-3'-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indirubin-3'-monoxime prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 5-iodo-Indirubin-3'-monoxime in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural compound indirubin. It is a potent inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and apoptosis.[1][2] Specifically, it acts as an ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3β, with IC50 values in the nanomolar range.[1][2] The inhibition of these kinases disrupts cell cycle control, leading to cell cycle arrest and induction of apoptosis in cancer cells. This makes this compound a promising candidate for anti-cancer therapy. The following application notes provide an overview of animal models and protocols for evaluating the in vivo efficacy of this compound.
Mechanism of Action: Targeting Cell Cycle and Survival Pathways
This compound exerts its anti-proliferative effects by targeting key kinases involved in cell cycle regulation and survival signaling. Its primary targets include CDK1, CDK5, and GSK-3β.
Animal Models for Efficacy Testing
The most common animal models for evaluating the in vivo efficacy of anti-cancer compounds like this compound are xenograft models in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissues (PDX).
Recommended Animal Models:
-
Nude Mice (nu/nu): These mice lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human tumor cell lines.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T-cells and B-cells, providing a more immunosuppressed environment for tumor engraftment.
-
NSG (NOD scid gamma) Mice: These mice have a more severely compromised immune system, lacking T-cells, B-cells, and functional NK cells, making them ideal for patient-derived xenografts (PDX).[3]
Data Presentation: Efficacy of Indirubin Derivatives in Preclinical Models
| Animal Model | Compound | Dosing Regimen | Primary Outcome | Result | Reference |
| Spontaneous Pancreatic Cancer (KPCflox mice) | Indirubin-3'-monoxime | 40 mg/kg, intraperitoneally, twice a week | Survival | Significant prolongation of survival | [4][5] |
| Spontaneous Pancreatic Cancer (KPCflox mice) | Indirubin-3'-monoxime | 40 mg/kg, intraperitoneally, twice a week | Tumor Volume | Reduction in tumor volume | [4] |
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line in nude mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Indirubin 3′-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin 3'-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of 5-iodo-Indirubin-3'-monoxime: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo delivery of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs). [1][2]
Due to the poor water solubility of indirubin derivatives, including this compound, specialized formulation strategies are crucial for effective in vivo studies. This document outlines various delivery methods, provides detailed experimental protocols, and visualizes the key signaling pathways affected by this compound.
I. Overview of In Vivo Delivery Methods
The lipophilic nature of this compound presents a significant challenge for aqueous-based in vivo delivery. To overcome this, several formulation strategies have been developed for indirubin derivatives, which can be adapted for this compound. These include parenteral formulations and advanced drug delivery systems designed to enhance bioavailability.
Parenteral Administration: Intraperitoneal (IP) injection is a common route for administering indirubin derivatives in preclinical models. This method bypasses the gastrointestinal tract, ensuring direct systemic exposure. A key consideration for IP injection is the formulation of a stable, biocompatible solution or suspension.
Advanced Drug Delivery Systems: To improve oral bioavailability and targeted delivery, various nanoformulation strategies have been explored for similar indirubin compounds. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): This is an advancement of SEDDS that incorporates a precipitation inhibitor to maintain a supersaturated state of the drug in the gastrointestinal tract, further enhancing absorption.[3][4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Similar to SEDDS, but designed to form nano-sized emulsion droplets, which can offer a larger interfacial area for drug absorption.[3]
II. Quantitative Data on Delivery Methods
While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on closely related indirubin derivatives provide valuable insights into the potential improvements offered by advanced formulations.
| Delivery Method | Compound | Animal Model | Key Findings | Reference |
| Parenteral (IP) | Indirubin-3'-monoxime | Mice | Effective in a pancreatic cancer xenograft model at 40 mg/kg. | [5][6] |
| S-SMEDDS | Indirubin | Rats | Relative bioavailability of S-SMEDDS was 129.5% compared to standard SMEDDS. | [4] |
| SNEDDS | E804 (indirubin derivative) | Rats | Increased oral bioavailability by approximately 980% compared to an aqueous suspension. | [3] |
III. Experimental Protocols
Protocol 1: Preparation of a Parenteral Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation suggested for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.25 mg/mL in the injection vehicle, a 22.5 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: In a sterile microcentrifuge tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Drug Formulation:
-
To prepare 1 mL of the final formulation, add 100 µL of the 22.5 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.
-
Mix thoroughly by vortexing until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is homogeneous. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Administration: The resulting solution is ready for intraperitoneal injection in a suitable animal model. The injection volume should be calculated based on the animal's weight and the desired dosage.
Note: It is recommended to prepare the final formulation fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (Example)
This protocol is based on a study using Indirubin-3'-monoxime in a pancreatic cancer model and can be adapted for this compound.[5][6]
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft establishment
Procedure:
-
Xenograft Establishment: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the formulation via intraperitoneal injection at a predetermined dose (e.g., a starting dose could be in the range of 20-40 mg/kg, based on analogous compounds) and schedule (e.g., twice a week).
-
The control group should receive the vehicle solution without the active compound.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound and its analogs exert their biological effects by inhibiting several key signaling pathways involved in cell cycle progression and proliferation.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo Delivery
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: General experimental workflow for in vivo studies.
Logical Relationship of Delivery System Choice
The choice of delivery system is often dictated by the intended route of administration and the desired pharmacokinetic profile.
Caption: Rationale for selecting a delivery system.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirubin 3′-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirubin 3'-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural compound indirubin, the active component of a traditional Chinese medicine preparation. It is a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1/cyclin B and CDK5/p25, as well as glycogen synthase kinase-3β (GSK-3β).[1][2][3][] By competing with ATP for binding to the catalytic site of these kinases, this compound disrupts cellular processes critical for cell cycle progression and survival.[1][2][3][] This has positioned it as a compound of interest in cancer research, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[5][6][7]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This technology allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. This application note provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by inhibiting key kinases involved in cell cycle regulation and survival pathways. Its primary targets, CDKs and GSK-3β, are central to these processes. The inhibition of these kinases leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
Caption: Signaling pathway of this compound.
Data Presentation: Summary of In Vitro Effects
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Cal-27 (Oral Cancer) | 10 | 24 | Increased | [6] |
| JM1 (ALL) | 10, 20 | 24, 48 | Increased (dose and time-dependent) | [5] |
| K562 (CML) | 10, 20 | 24, 48 | Increased (dose and time-dependent) | [5] |
| Transitional Cell Cancer Lines | Not Specified | Up to 72 | Increased in 2 of 4 cell lines | [7] |
ALL: Acute Lymphoblastic Leukemia; CML: Chronic Myelogenous Leukemia
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| Cal-27 (Oral Cancer) | 2.5, 5, 10 | 24 | G2/M Arrest | [6] |
| JM1 (ALL) | 10, 20 | 24, 48 | G2/M Arrest | [5] |
| K562 (CML) | 10, 20 | 24, 48 | G2/M Arrest | [5] |
| A549 (NSCLC) | Not Specified | 72 | Increased G2/M population | [8] |
| NCI-H460 (NSCLC) | Not Specified | 72 | Increased G2/M population | [8] |
NSCLC: Non-Small Cell Lung Carcinoma
Experimental Workflow
A typical workflow for the flow cytometric analysis of cells treated with this compound involves several key steps from cell culture to data acquisition and analysis.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., Cal-27, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Treat the cells with the various concentrations of this compound and the vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin. For suspension cells, proceed to the next step.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: Quadrant analysis for apoptosis assay.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., Cal-27, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells as described in step 4 of Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
A histogram of cell count versus PI fluorescence intensity will be generated.
-
The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of G2/M arrest.[5][6]
Conclusion
The protocols and data presented in this application note provide a framework for investigating the cellular effects of this compound using flow cytometry. These methods are crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent. Researchers can adapt these protocols to their specific cell lines and experimental conditions to further explore the biological activities of this and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirubin-3'-monoxime, a CDK inhibitor induces growth inhibition and apoptosis-independent up-regulation of survivin in transitional cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Cycle Arrest using 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural bis-indole alkaloid indirubin. It is a potent, cell-permeable small molecule that has garnered significant interest in cancer research and cell biology due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound to study the mechanisms of cell cycle arrest.
Mechanism of Action: this compound primarily functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β).[1][2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are crucial for cell cycle progression. The primary targets include CDK1/cyclin B, CDK5/p25, and GSK-3β, with IC50 values in the low nanomolar range.[1][2] Inhibition of these kinases disrupts the normal sequence of cell cycle events, leading to arrest at specific checkpoints, most notably the G2/M and G0/G1 phases.
Data Presentation
Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| GSK-3β | 9 | [1] |
| CDK5/p25 | 20 | [1] |
| CDK1/cyclin B | 25 | [1] |
Effect of Indirubin-3'-monoxime on Cell Cycle Distribution in Leukemia Cells
The following table summarizes the effect of Indirubin-3'-monoxime (a closely related analog of this compound) on the cell cycle distribution of human leukemia cell lines JM1 and K562, as determined by flow cytometry.
| Cell Line | Treatment | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| JM1 | Control (DMSO) | 24 | 55.2 | 30.1 | 14.7 | [1] |
| 10 µM I3M | 24 | 45.8 | 25.3 | 28.9 | [1] | |
| 20 µM I3M | 24 | 35.1 | 20.5 | 44.4 | [1] | |
| Control (DMSO) | 48 | 53.8 | 28.9 | 17.3 | [1] | |
| 10 µM I3M | 48 | 38.2 | 18.7 | 43.1 | [1] | |
| 20 µM I3M | 48 | 25.6 | 15.4 | 59.0 | [1] | |
| K562 | Control (DMSO) | 24 | 60.5 | 25.3 | 14.2 | [1] |
| 10 µM I3M | 24 | 50.1 | 20.7 | 29.2 | [1] | |
| 20 µM I3M | 24 | 40.3 | 18.2 | 41.5 | [1] | |
| Control (DMSO) | 48 | 58.7 | 24.1 | 17.2 | [1] | |
| 10 µM I3M | 48 | 42.5 | 15.9 | 41.6 | [1] | |
| 20 µM I3M | 48 | 30.1 | 12.8 | 57.1 | [1] |
I3M: Indirubin-3'-monoxime
Modulation of Cell Cycle Regulatory Proteins
Treatment of various cancer cell lines with Indirubin-3'-monoxime and its derivatives has been shown to alter the expression of key cell cycle regulatory proteins.
| Cell Line | Treatment | Effect on Protein Expression | Reference |
| Human Laryngeal Carcinoma (Hep-2) | Indirubin-3'-monoxime | ↑ p21, ↓ Cyclin D1 | [3] |
| Human Neuroblastoma (LA-N-1) | Indirubin-3'-monoxime | ↑ p27, ↓ CDK2, ↓ Cyclin E | [4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing 10 µL of RNase A stock solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the procedure for analyzing the expression levels of cell cycle regulatory proteins (e.g., p21, Cyclin D1, CDK1) in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of this compound in Cell Cycle Arrest
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Logical Relationship of Kinase Inhibition to Cell Cycle Arrest
Caption: Logical flow from kinase inhibition to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity Testing of 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of 5-iodo-Indirubin-3'-monoxime and related indirubin-3'-monoxime derivatives. Detailed protocols for assessing antibacterial activity and investigating the mechanism of action are included to facilitate further research and development.
Introduction
This compound is a synthetic derivative of indirubin, a natural product with a history of use in traditional medicine.[1][2] Indirubin and its derivatives have garnered significant interest for their diverse biological activities, including potent inhibition of various protein kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Janus Kinase/Signal Transducer and Activator of Transcription (STAT) signaling pathways.[3][4][5][6] Recent studies have highlighted the potential of indirubin-3'-monoximes as a novel class of antibacterial agents, particularly against Gram-positive bacteria.[1][2][7][8] This document outlines the antibacterial profile of these compounds and provides detailed methodologies for their evaluation.
Data Presentation
The antibacterial efficacy of indirubin-3'-monoxime derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a key metric.[9][10] While specific MIC data for this compound is not extensively available in the reviewed literature, the data for structurally related halogenated indirubin-3'-monoximes provide valuable insights into its potential activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Indirubin-3'-monoxime Derivatives against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Fluoro-Indirubin-3'-monoxime | S. aureus ATCC25923 | 0.4 | [1][2] |
| 5-Chloro-Indirubin-3'-monoxime | S. aureus ATCC25923 | 0.4 | [1][2] |
| 7-Trifluoromethyl-Indirubin-3'-monoxime | S. aureus ATCC25923 | 0.4 | [1][2] |
| Indirubin (Parent Compound) | S. aureus ATCC25923 | 32 | [1][2] |
| Levofloxacin (Control) | S. aureus ATCC25923 | Not specified | [1][2] |
Note: The data indicates that halogenated substitutions on the indirubin scaffold can significantly enhance antibacterial activity against S. aureus compared to the parent indirubin compound.
Mechanism of Action
The primary antibacterial mechanism of action for active indirubin-3'-monoximes appears to be the disruption of bacterial cell membrane integrity.[1][2][7] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][7][8]
While this compound is a known inhibitor of several kinases involved in eukaryotic cell signaling, such as GSK-3β, CDKs, and STAT3, the direct role of these pathways in its antibacterial activity has not been fully elucidated.[3][4][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antibacterial mechanism of action for indirubin-3'-monoximes.
Caption: Experimental workflow for antibacterial activity testing.
Caption: Inhibition of the STAT3 signaling pathway by Indirubin-3'-monoxime.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 bacterial colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the stock solution (appropriately diluted in CAMHB to achieve the highest desired starting concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 10 µL of the final bacterial inoculum (1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Assessment of Cell Membrane Permeability using Propidium Iodide (PI) Staining
This protocol helps to determine if the compound disrupts the bacterial cell membrane.[2][7]
Materials:
-
Bacterial culture treated with this compound (at MIC or a multiple of MIC)
-
Untreated bacterial culture (control)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution
-
SYTO 9 green fluorescent nucleic acid stain (optional, for counterstaining)
-
Fluorescence microscope
Procedure:
-
Bacterial Treatment: a. Grow bacteria to mid-log phase and then treat with this compound at the desired concentration for a specified time (e.g., 4 hours). b. Include an untreated control.
-
Staining: a. Harvest the bacterial cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS. c. Add PI to a final concentration of 5 µg/mL (and SYTO 9 if used). d. Incubate in the dark at room temperature for 15-30 minutes.
-
Microscopy: a. Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence) and SYTO 9 (green fluorescence). c. Bacteria with compromised membranes will stain red with PI, while all bacteria will stain green with SYTO 9. An increase in red-staining cells in the treated sample compared to the control indicates increased membrane permeability.
Protocol 3: Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM allows for the visualization of ultrastructural changes in bacteria upon treatment with the compound.[2][7]
Materials:
-
Bacterial cultures (treated and untreated)
-
Glutaraldehyde solution (2.5%)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Resin (for embedding)
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation: a. Treat bacteria with this compound as described in Protocol 2. b. Fix the cells with 2.5% glutaraldehyde in a suitable buffer for 2 hours at 4°C. c. Wash the cells with buffer and post-fix with 1% osmium tetroxide for 1-2 hours. d. Wash the cells again.
-
Dehydration and Embedding: a. Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%). b. Infiltrate the samples with resin and embed them in molds. c. Polymerize the resin at 60°C for 48 hours.
-
Sectioning and Staining: a. Cut ultrathin sections (70-90 nm) using an ultramicrotome. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: a. Examine the sections under a transmission electron microscope. b. Look for changes in cell wall and membrane integrity, cytoplasmic content, and overall morphology in the treated samples compared to the controls.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitable laboratory setting. Appropriate safety precautions should be taken when handling chemicals and microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 7. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antibacterial activity studies in vitro of indirubin-3'-monoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
Application Notes and Protocols: 5-iodo-Indirubin-3'-monoxime in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-Indirubin-3'-monoxime, a derivative of the natural compound indirubin, is a potent inhibitor of several key protein kinases implicated in cancer pathogenesis, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs). Its multi-targeted nature makes it a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor efficacy. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other targeted inhibitors.
Rationale for Combination Therapies
The complexity and redundancy of cancer signaling pathways often lead to the development of resistance to single-agent therapies. By simultaneously targeting multiple nodes within a cancer-driving network, combination therapies can achieve synergistic effects, leading to improved therapeutic outcomes at lower drug concentrations, thereby potentially reducing toxicity. This compound's ability to modulate pathways such as STAT3, JNK, and the proteasome system makes it a versatile partner for a range of other inhibitors.
Data Presentation: Synergistic Effects of Indirubin-3'-monoxime (I3M) in Combination Therapies
While specific quantitative data for this compound in combination settings is emerging, studies on its parent compound, Indirubin-3'-monoxime (I3M), provide a strong basis for its synergistic potential. The following tables summarize the available quantitative data from these studies.
Table 1: In Vitro Efficacy of Indirubin-3'-monoxime (I3M) as a Single Agent in Multiple Myeloma Cell Lines
| Cell Line | IC50 of I3M (µM) at 96h |
| ARP1 | 5.56 ± 0.71 |
| U266 | 9.92 ± 1.21 |
| RPMI8226 | 8.88 ± 0.79 |
Data extracted from a study on the anti-myeloma activity of I3M, which demonstrated its efficacy in both drug-sensitive and resistant cells.[1]
Table 2: Qualitative Summary of Synergistic Combinations with Indirubin-3'-monoxime (I3M)
| Combination Partner | Cancer Type | Cell Line(s) | Observed Effect | Key Findings |
| Bortezomib | Multiple Myeloma | Drug-sensitive and resistant MM cells | Synergistic anti-MM effect | I3M sensitizes multiple myeloma cells to bortezomib-induced apoptosis, suggesting a promising strategy to overcome drug resistance.[1][2] |
| Thymoquinone | Lung Cancer | A549 | Synergistic reduction in cell viability | The combination of I3M and thymoquinone shows enhanced therapeutic efficacy in lung cancer models.[3][4] |
| SP600125 (JNK Inhibitor) | Breast Cancer | MDA-MB-231 | Significantly decreased cancer cell proliferation | The combination of I3M and a JNK inhibitor leads to a more potent anti-proliferative effect compared to either agent alone.[5][6] |
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathways
The synergistic effects of this compound in combination therapies can be attributed to its modulation of multiple oncogenic signaling pathways. The following diagrams illustrate the key pathways targeted by the combination strategies.
Experimental Workflow
A general workflow for evaluating the synergistic effects of this compound in combination with another inhibitor is depicted below.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy and mechanism of action of this compound in combination therapies.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and combination inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor, both alone and in combination at a fixed ratio. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination.
Protocol 2: Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Procedure:
-
Data Input: Use software such as CalcuSyn or CompuSyn. Input the dose-effect data obtained from the cell viability assay for the single agents and their combination.
-
CI Calculation: The software will calculate the CI values based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Western Blot Analysis for Phosphorylated STAT3
This protocol is used to assess the effect of the drug combination on the activation of the STAT3 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the drug combination on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound with other targeted inhibitors represents a promising strategy in cancer therapy. The provided application notes and protocols offer a framework for researchers to explore these synergistic interactions, elucidate the underlying mechanisms, and generate the robust data necessary for further drug development. Careful experimental design and quantitative analysis, particularly the determination of the Combination Index, are crucial for validating the therapeutic potential of these novel combination regimens.
References
- 1. Indirubin-3’-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin-3'-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin-3-monoxime and thymoquinone exhibit synergistic efficacy as therapeutic combination in in-vitro and in-vivo models of Lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 6. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity -Biomedical Science Letters | Korea Science [koreascience.or.kr]
Troubleshooting & Optimization
5-iodo-Indirubin-3'-monoxime solubility and stability issues
Welcome to the technical support center for 5-iodo-Indirubin-3'-monoxime. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of several protein kinases. It primarily targets and inhibits Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5/p25), and Cyclin-Dependent Kinase 1 (CDK1/cyclin B) by competing with ATP for binding to the kinase's catalytic site.[1][2][3][4][][6]
Solubility
Q2: In which solvents is this compound soluble?
The compound is highly soluble in Dimethyl Sulfoxide (DMSO).[3][4] It has poor solubility in water and ethanol.[7] For in vivo studies, co-solvents are required to create a stable formulation.[1][8]
Q3: What is the maximum concentration I can achieve in DMSO?
You can achieve a concentration of approximately 66.7 to 67.5 mg/mL in DMSO.[3][4] Sonication or gentle warming to 37°C can aid in dissolution.[3][4][9]
Stability and Storage
Q4: How should I store the solid compound?
The solid (powder) form of this compound should be stored at -20°C in a dry, dark environment.[4][10] When stored correctly, it is stable for at least one year.[4]
Q5: What are the recommended storage conditions for stock solutions?
Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1][9][11] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 2 years.[1][11] For shorter periods, storage at -20°C is viable for up to 1 year.[1][11]
Q6: How long is the stock solution stable at 4°C?
For very short-term use, a stock solution can be stored at 0-4°C for up to one month.[4] However, for optimal stability, colder temperatures are strongly recommended.
Troubleshooting Guides
Guide 1: Issues with Dissolving the Compound
Problem: The this compound powder is not fully dissolving in DMSO.
Solution: Follow this detailed protocol to ensure complete dissolution.
Experimental Protocol: Preparing a DMSO Stock Solution
-
Pre-treatment: Before opening, centrifuge the vial at approximately 3000 rpm for a few minutes to ensure all the powder is at the bottom.[3]
-
Solvent Addition: Add the required volume of fresh, high-purity DMSO to the vial to achieve your target concentration (not exceeding 67.5 mg/mL). Using DMSO that has absorbed moisture can reduce solubility.[7]
-
Mechanical Agitation: Vortex the solution for 1-2 minutes.
-
Sonication: If the compound has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[3][4]
-
Gentle Warming: As an alternative or additional step, you can warm the solution to 37°C to increase solubility.[9]
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -80°C.
Guide 2: Inconsistent Experimental Results
Problem: I am observing high variability or a loss of compound activity in my experiments.
Solution: This issue often points to compound degradation due to improper handling or storage.
Caption: Workflow for maintaining compound stability.
Key Troubleshooting Steps:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Always aliquot stock solutions after preparation and thaw only one aliquot at a time for an experiment.[1][9]
-
Use Fresh Working Solutions: For in vitro and in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[1]
-
Protect from Light: Indirubin compounds can be light-sensitive.[12] Store solutions in amber vials or tubes wrapped in foil to minimize light exposure.
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as contaminants or water can affect both solubility and stability.[7]
Guide 3: Precipitation in Aqueous Media
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
Solution: This is expected due to the compound's low aqueous solubility. For in vivo or certain in vitro applications requiring a stable aqueous formulation, co-solvents are necessary.
Experimental Protocol: Preparing an In Vivo Formulation
This protocol provides a stable formulation for administration.[1][8] The percentages represent the volumetric ratio in the final solution.
-
Start with Stock: Begin with a concentrated, clear stock solution of this compound in DMSO (e.g., 22.5 mg/mL).[1]
-
Add PEG300: In a sterile tube, add the required volume of your DMSO stock solution to a volume of PEG300. For a final solution with 10% DMSO and 40% PEG300, you would add 1 part DMSO stock to 4 parts PEG300. Mix thoroughly.
-
Add Tween-80: Add Tween-80 to the mixture (e.g., to a final concentration of 5%) and mix until the solution is homogeneous.[1][8]
-
Final Dilution: Slowly add the final vehicle (e.g., Saline or PBS) to reach the desired final volume and concentration. Mix gently but thoroughly.
-
Use Immediately: This working solution should be prepared fresh and used on the same day.[1]
Caption: Logical steps for troubleshooting dissolution problems.
Data & Signaling Pathway
Quantitative Data Summary
Table 1: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 66.7 - 67.5[3][4] | ~165.4 - 167.4[3][4] | Sonication or gentle warming may be required. |
| Water | Insoluble[7] | - | - |
| Ethanol | Insoluble[7] | - | - |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | ≥ 1 year[4] | Store in a dry, dark environment.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1][11] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1][11] | Recommended for shorter-term storage. |
| Working Solution | Prepare Fresh | Use same day[1] | Especially critical for aqueous-based formulations. |
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting key kinases involved in cell cycle regulation and cellular signaling.
Caption: Inhibition of key signaling kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 4. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Indirubin-3′-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Indirubin | 479-41-4 [chemicalbook.com]
Preventing 5-iodo-Indirubin-3'-monoxime precipitation in media
Welcome to the technical support center for 5-iodo-Indirubin-3'-monoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent synthetic indirubin derivative. It functions as a competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Its primary targets are GSK-3β, CDK5/p25, and CDK1/cyclin B, with IC50 values in the nanomolar range.[1][2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] It is poorly soluble in aqueous solutions.
Q3: How should I store the this compound stock solution?
A3: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer, as specified by the supplier).[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Q4: Can I heat or sonicate the compound to aid dissolution?
A4: Yes, to aid dissolution in DMSO, you can warm the solution to 37°C or use an ultrasonic bath.[1]
Troubleshooting Guide: Preventing Precipitation in Media
A common challenge when working with this compound is its tendency to precipitate out of the aqueous cell culture media upon addition of the DMSO stock solution. The following guide provides systematic steps to prevent and troubleshoot this issue.
Problem: Precipitate forms immediately upon adding the stock solution to the media.
Cause: This is typically due to the low aqueous solubility of the compound and the high concentration of the DMSO stock. When the concentrated DMSO stock is rapidly diluted in the aqueous media, the compound crashes out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture that is 0.5% or lower, as higher concentrations can be toxic to cells.
-
Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound can help to increase its solubility.
-
Increase Mixing Efficiency: When adding the stock solution to the media, do so drop-wise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.
Problem: The solution is initially clear but a precipitate forms over time.
Cause: This can be due to the compound's instability in the culture medium over time, or interactions with media components, such as proteins in fetal bovine serum (FBS).
Solutions:
-
Prepare Fresh Working Solutions: It is recommended to prepare the final working solution of this compound in media fresh for each experiment.[2]
-
Reduce Serum Concentration: If possible for your cell type, consider reducing the percentage of FBS in the media during the treatment period, as high protein concentrations can sometimes contribute to compound precipitation.
-
Consider Co-solvents (for in vivo or specialized applications): For more challenging formulations, a co-solvent system can be employed. A protocol for an in vivo formulation involves first diluting the DMSO stock in PEG300, followed by the addition of Tween-80, and finally saline.[2] While not standard for routine cell culture, this principle of using excipients to improve solubility can be adapted for specific in vitro assays where vehicle effects are carefully controlled.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 66.7 mg/mL (165.43 mM) | Sonication is recommended to aid dissolution.[3] |
| DMSO | 67.5 mg/mL (167.42 mM) | Ultrasonic treatment may be needed.[5] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 |
| GSK-3β | 9 nM |
| CDK5/p25 | 20 nM |
| CDK1/cyclin B | 25 nM |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 403.17 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 0.403 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, warm the vial to 37°C or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration in the media. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.5%).
-
Add to Media: While gently swirling the pre-warmed media, add the calculated volume of the DMSO stock solution drop-wise.
-
Mix Thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Experimental workflow for using this compound.
Caption: Inhibition of the GSK-3β signaling pathway.
Caption: Inhibition of CDK5/p25 and CDK1/cyclin B signaling.
References
- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK5 activator protein p25 preferentially binds and activates GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
5-iodo-Indirubin-3'-monoxime off-target effects in experiments
Welcome to the technical support center for 5-iodo-Indirubin-3'-monoxime. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5/p25), and Cyclin-Dependent Kinase 1 (CDK1/cyclin B).[1][2][3] It acts as an ATP-competitive inhibitor for these kinases.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
While being a potent inhibitor of GSK-3β and specific CDKs, this compound and its analogs have been reported to interact with several other cellular targets. These off-target effects are crucial to consider when interpreting experimental data. Known off-targets include other kinases like c-Jun N-terminal Kinases (JNKs), Fibroblast Growth Factor Receptor 1 (FGFR1), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. Non-kinase off-targets include the proteasome and the Aryl Hydrocarbon Receptor (AhR).
Q3: How does the potency of this compound for its primary targets compare to its off-targets?
The compound exhibits high potency for its primary targets, with IC50 values in the low nanomolar range. Its affinity for off-target kinases is generally lower (in the higher nanomolar to micromolar range). Below is a summary of reported IC50 values.
Data Presentation: Kinase Inhibition Profile
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Reference |
| GSK-3β | 9 | [1][2] |
| CDK5/p25 | 20 | [1][2] |
| CDK1/cyclin B | 25 | [1][2] |
Table 2: Off-Target Activity of Indirubin Analogs
Note: The following data is for the closely related compound Indirubin-3'-monoxime, unless otherwise specified. Researchers should determine the specific IC50 values for this compound in their experimental system.
| Off-Target | IC50 (µM) | Compound | Reference |
| JNK1 | 0.8 | Indirubin-3'-monoxime | |
| JNK2 | 1.4 | Indirubin-3'-monoxime | |
| JNK3 | 1.0 | Indirubin-3'-monoxime | |
| CDK2/cyclin A | 0.44 | Indirubin-3'-monoxime | [4] |
| CDK2/cyclin E | 0.25 | Indirubin-3'-monoxime | [4] |
| CDK4/cyclin D1 | 3.33 | Indirubin-3'-monoxime | [4] |
| c-Src | 0.43 | Indirubin Derivative (E804) |
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Potential off-target signaling pathways of indirubin analogs.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Explained by On-Target Inhibition
Possible Cause: This is often due to off-target effects of the compound. For example, an observed effect on cell migration might be linked to JNK inhibition, or changes in gene expression could be mediated by AhR activation.
Troubleshooting Steps:
-
Review Off-Target Profile: Consult Table 2 and the literature to see if the observed phenotype aligns with a known off-target activity.
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may only become apparent at higher concentrations.
-
Use a More Selective Inhibitor: If available, use a structurally different inhibitor for your primary target to see if the phenotype is recapitulated.
-
Rescue Experiments: If you suspect an off-target is being hit, try to rescue the phenotype. For example, if you suspect STAT3 inhibition, can you overexpress a constitutively active STAT3 to reverse the effect?
-
Direct Measurement of Off-Target Activity: Assay the activity of suspected off-target kinases (e.g., by Western blot for phosphorylated substrates) in your experimental system after treatment with this compound.
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3] Ensure the compound is fully dissolved. Sonication can aid in solubilization.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.
-
Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots at -20°C or -80°C.[2]
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted solution for any signs of precipitation.
Issue 3: Inconsistent Results in Cell Viability Assays
Possible Cause: This can be due to a variety of factors including assay type, cell density, and compound stability.
Troubleshooting Steps:
-
Optimize Cell Density: Ensure you are seeding a consistent number of cells and that they are in the logarithmic growth phase at the time of treatment.
-
Choose the Right Assay:
-
Metabolic assays (e.g., MTT, MTS, WST-1): These are endpoint assays that measure metabolic activity. Be aware that the compound itself could interfere with cellular metabolism, independent of its kinase inhibitory effects.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, which is a good indicator of viable cells.
-
Real-time viability assays: These can provide more dynamic information about the onset of cytotoxicity.
-
-
Incubation Time: Optimize the incubation time with the compound. Short incubation times may not be sufficient to observe an effect, while long incubation times could lead to compound degradation or secondary effects.
-
Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.
Experimental Protocols
Key Experiment 1: Western Blot for Target and Off-Target Kinase Activity
This protocol provides a general framework for assessing the phosphorylation status of downstream substrates of CDKs, GSK-3β, and potential off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Use antibodies against the phosphorylated and total forms of your target substrates (e.g., p-Rb and total Rb for CDK activity, p-Tau and total Tau for GSK-3β activity, p-c-Jun and total c-Jun for JNK activity).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical workflow for Western blot analysis.
Key Experiment 2: Cell Viability Assay (MTS/WST-1)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 450 nm for WST-1 and 490 nm for MTS).
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value for cell growth inhibition.
References
Troubleshooting inconsistent results with 5-iodo-Indirubin-3'-monoxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 5-iodo-Indirubin-3'-monoxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its primary targets are Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5/p25), and Cyclin-Dependent Kinase 1 (CDK1/cyclin B).[1][2][3]
Q2: I am seeing variable IC50 values in my kinase assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will change with different ATP concentrations in your assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km for the specific kinase.
-
Enzyme Concentration: The concentration of the kinase can influence the results. Use a consistent amount of enzyme across all experiments.
-
Compound Stability: Ensure the compound is properly dissolved and stored. Repeated freeze-thaw cycles of the stock solution can lead to degradation.[1] It is recommended to aliquot the stock solution after preparation.
-
Assay Incubation Time: Kinase reaction times can affect the final readout. Standardize the incubation time for all assays.
Q3: My compound is precipitating out of solution when I dilute it into my aqueous assay buffer. How can I solve this?
This is a common issue due to the compound's limited aqueous solubility.
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from a DMSO stock just before use.[1]
-
Intermediate Dilution Steps: Avoid diluting the concentrated DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions in your assay buffer.
-
Co-solvents (for in vivo use): For animal studies, a co-solvent system may be necessary. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and finally saline.[1]
-
Sonication: Gentle warming to 37°C or brief sonication can help dissolve small precipitates that may form during dilution.[2][3]
Q4: I am observing unexpected or off-target effects in my cell-based assays. Why is this happening?
While this compound is a potent inhibitor of GSK-3β and specific CDKs, it can inhibit other kinases and cellular proteins, particularly at higher concentrations.
-
Concentration-Dependence: Use the lowest effective concentration possible to maximize selectivity for your primary target. Run a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Known Off-Target Activities: The parent compound, Indirubin-3'-monoxime, has been reported to inhibit other kinases like JNKs and has other biological activities, including effects on mitochondrial function and proteasome activity.[4][5][6] The 5-iodo derivative may share some of these activities.
-
Cell Line Specificity: The expression levels of different kinases and signaling pathway dependencies can vary significantly between cell lines, leading to different phenotypic outcomes.
Quantitative Data
Table 1: Inhibitory Activity (IC50) of this compound
| Target Kinase | IC50 (nM) |
| GSK-3β | 9 |
| CDK5/p25 | 20 |
| CDK1/cyclin B | 25 |
Data sourced from multiple suppliers and publications.[1][2][3][]
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 4. Indirubin-3'-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve 5-iodo-Indirubin-3'-monoxime for in vitro use
Welcome to the technical support center for 5-iodo-Indirubin-3'-monoxime. This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vitro use of this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of several key kinases. It primarily targets Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and CDK1/cyclin B.[1][2] It functions by competing with ATP for binding to the catalytic site of these kinases.
Q2: What is the solubility of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and generally considered insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). For detailed solubility data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For instance, you can dissolve the compound in DMSO to a concentration of 10 mM or higher. To aid dissolution, gentle warming to 37°C and ultrasonication can be beneficial.[2]
Q4: How should I store the solid compound and its stock solution?
A4: The solid powder should be stored at -20°C for long-term stability. The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, the stock solution can be kept at -20°C for up to a month.[2][3]
Troubleshooting Guide
Issue 1: My this compound precipitated when I added it to my cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to come out of solution.
-
Solution:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. You may need to prepare a more diluted intermediate stock solution in DMSO before the final dilution into the medium.
-
Use a pre-dilution step: Instead of adding the highly concentrated DMSO stock directly to the full volume of your medium, first dilute the stock solution into a small volume of serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent immediate precipitation. Then, add this pre-diluted solution to the rest of your culture medium.
-
Rapid mixing: When adding the compound to the medium, ensure rapid and thorough mixing to disperse the compound quickly and minimize the formation of local high concentrations that are prone to precipitation.
-
Consider co-solvents: For particularly challenging experiments, the use of a co-solvent system might be necessary. A protocol for in vivo use suggests a mixture of DMSO, PEG300, and Tween-80, which could be adapted for in vitro use with careful validation of cellular toxicity.[3]
-
Issue 2: I am observing cellular toxicity in my control group treated with the vehicle (DMSO).
-
Cause: High concentrations of DMSO can be toxic to many cell lines.
-
Solution:
-
Determine the DMSO tolerance of your cell line: Before starting your experiments with this compound, perform a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant effects on viability or function.
-
Keep the final DMSO concentration consistent across all wells: Ensure that the final concentration of DMSO is the same in your vehicle control and all experimental wells to accurately attribute any observed effects to the compound itself.
-
Issue 3: I am not observing the expected inhibitory effect on my target kinase.
-
Cause: This could be due to several factors, including incorrect dosage, compound degradation, or issues with the experimental setup.
-
Solution:
-
Verify the concentration: Double-check your calculations for preparing the stock and working solutions.
-
Ensure proper storage: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation of the compound. Use freshly thawed aliquots for each experiment.
-
Confirm kinase activity in your assay: Ensure your kinase assay is working correctly by including appropriate positive and negative controls.
-
Optimize treatment time: The time required to observe an effect can vary depending on the cell type and the specific downstream signaling event being measured. Perform a time-course experiment to determine the optimal incubation time.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~67.5 | ~167.4 | Ultrasonication may be required for complete dissolution.[2] |
| Ethanol | Sparingly Soluble | - | Not recommended for preparing high-concentration stock solutions. |
| Water / PBS | Insoluble | - | Direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 403.17 g/mol .
-
To facilitate dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare the working solution for cell treatment:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Crucial Step to Avoid Precipitation: When diluting, add the DMSO stock solution to a small volume of complete cell culture medium (containing serum, if used) and mix well. Then, add this intermediate dilution to the final volume of medium. This gradual dilution helps to prevent the compound from precipitating.
-
The final concentration of DMSO in the cell culture wells should be kept below the toxicity threshold for your specific cell line (typically ≤ 0.5%).
-
Protocol 2: General Workflow for an In Vitro Kinase Inhibition Assay
This protocol provides a general framework. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase and experimental setup.
-
Prepare the kinase reaction buffer: A typical kinase buffer contains Tris-HCl, MgCl₂, and DTT.
-
Prepare the inhibitor dilutions: Dilute the this compound stock solution to various concentrations in the kinase reaction buffer.
-
Set up the kinase reaction:
-
In a microplate, add the kinase, the substrate (a protein or peptide that is a known substrate of the kinase), and the diluted inhibitor.
-
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
-
Initiate the reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP) to each well to start the phosphorylation reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined amount of time.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detect phosphorylation: The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measuring the incorporation of ³²P into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cell-based assays.
Caption: Simplified signaling pathways affected by the inhibitor.
References
Technical Support Center: 5-iodo-Indirubin-3'-monoxime Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of 5-iodo-Indirubin-3'-monoxime, particularly in control (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of indirubin, a natural compound. It is a potent inhibitor of several protein kinases, primarily Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), such as CDK1/cyclin B and CDK5/p25. By competing with ATP for the kinase's binding site, it can induce cell cycle arrest and apoptosis.
Q2: What is the expected cytotoxicity of this compound in control (non-cancerous) cell lines?
A2: Based on studies with the parent compound indirubin and its derivatives, this compound is expected to have significantly lower cytotoxicity in normal, non-cancerous cells compared to cancer cells. For instance, indirubin has shown negligible cytotoxic effects on normal human astrocytes, with an IC50 value greater than 100 µM. Similarly, derivatives of indirubin-3'-oxime have been screened against the normal human kidney cell line HEK-293, with some compounds showing profound cytotoxicity toward cancer cell lines but less so toward the normal cell line[1].
Q3: What are the common challenges when performing cytotoxicity assays with this compound?
A3: Common challenges include solubility issues, as indirubin derivatives can be poorly soluble in aqueous solutions. It is crucial to use an appropriate solvent, such as DMSO, and to ensure the final solvent concentration in the cell culture medium does not exceed cytotoxic levels (typically <0.5%). Another challenge can be interpreting results, as kinase inhibitors can have off-target effects or paradoxical pathway activations.
Q4: Which cytotoxicity assay is recommended for this compound?
A4: Both MTT and LDH assays are suitable. The MTT assay measures metabolic activity, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating membrane disruption. The choice of assay may depend on the specific research question and the expected mechanism of cell death.
Quantitative Data: Cytotoxicity in Control and Cancer Cell Lines
The following table summarizes the available cytotoxicity data for indirubin and its derivatives in various cell lines. Note that specific IC50 values for this compound in a wide range of control cell lines are not extensively published. The data for related compounds in normal cell lines provides a strong indication of its expected low toxicity.
| Compound | Cell Line | Cell Type | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| Indirubin | Normal Human Astrocytes | Normal Glial Cells | MTT | Not Specified | > 100 | [Art. Med. Oxi. Vol. 32, No. 2, pp. 111–118] |
| Indirubin-3'-oxime derivatives | HEK-293 | Normal Human Embryonic Kidney | Not Specified | Not Specified | Less profound than cancer cells | [1] |
| Indirubin | Primary Mouse Lung Fibroblasts | Normal Fibroblasts | CCK8 | 48 h | No effect up to 60 µM | [Am J Transl Res 2021;13(6):6093-6108] |
| Indirubin | Human Pulmonary Fibroblasts | Normal Fibroblasts | CCK8 | 48 h | No effect up to 60 µM | [Am J Transl Res 2021;13(6):6093-6108] |
| This compound | HepG2 | Human Liver Cancer | Alamar Blue | 24 h | 57 | [PMID: 28743492] |
| Indirubin-3'-monoxime | ARP1 | Human Multiple Myeloma | Not Specified | 96 h | 5.56 ± 0.71 | [EBioMedicine. 2020 Feb; 52: 102633] |
| Indirubin-3'-monoxime | U266 | Human Multiple Myeloma | Not Specified | 96 h | 9.92 ± 1.21 | [EBioMedicine. 2020 Feb; 52: 102633] |
| Indirubin-3'-monoxime | RPMI8226 | Human Multiple Myeloma | Not Specified | 96 h | 8.88 ± 0.79 | [EBioMedicine. 2020 Feb; 52: 102633] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
Control cells (e.g., HEK-293)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed control cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity Assessment
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
This compound
-
Control cells
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed control cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound in serum-free medium. Include controls: a no-treatment control, a vehicle control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background in cell-free wells | Contamination of reagents or medium; Phenol red in the medium can interfere. | Use sterile techniques and fresh reagents. Use phenol red-free medium for the assay. |
| Low signal or weak color development | Low cell number; Insufficient incubation time with MTT; Cell death before MTT addition. | Optimize cell seeding density. Increase the incubation time with MTT. Ensure the assay is performed when cells are still viable. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Precipitate formation of the compound | Poor solubility of this compound. | Ensure the compound is fully dissolved in the stock solution (DMSO). Check the final concentration of DMSO in the medium (keep it low, e.g., <0.5%). Perform a solubility test of the compound in the culture medium before the experiment. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background LDH in medium | Serum in the culture medium contains LDH. | Use serum-free medium for the assay. If serum is necessary for cell viability, use a low percentage and include a medium-only background control. |
| High spontaneous LDH release | Cells are unhealthy or were handled too roughly during seeding. | Ensure cells are in the logarithmic growth phase and healthy. Handle cells gently during pipetting to avoid membrane damage. |
| Low signal in positive control | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release. |
| Variability between replicates | Pipetting errors when transferring supernatant; Bubbles in the wells. | Be careful not to disturb the cell pellet when collecting the supernatant. Ensure there are no bubbles in the wells before reading the absorbance, as they can interfere with the light path. |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Signaling Pathway Inhibition by this compound
References
Minimizing autofluorescence of 5-iodo-Indirubin-3'-monoxime in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the autofluorescence of 5-iodo-Indirubin-3'-monoxime during cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a potent synthetic derivative of indirubin. It functions as a competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) by binding to their ATP-binding sites. Its primary known targets include:
-
GSK-3β: A key regulator in numerous cellular processes, including glycogen metabolism, cell adhesion, and apoptosis.
-
CDK5/p25: A complex crucial for neuronal development and function, which is also implicated in neurodegenerative diseases.
-
CDK1/cyclin B: A central regulator of the cell cycle, specifically in the transition from G2 phase to mitosis.
Q2: Does this compound exhibit fluorescence?
Q3: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within cells and tissues when they are excited by light. Common sources of autofluorescence include collagen, elastin, NADH, flavins, and lipofuscin. This intrinsic fluorescence can create a high background signal, which may obscure the specific signal from the fluorescent probe of interest (in this case, this compound), leading to poor image quality and difficulty in interpreting the results.
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your imaging experiments with this compound.
Issue 1: High Background Fluorescence in Unstained Control Samples
This indicates the presence of endogenous autofluorescence from the biological specimen itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for endogenous autofluorescence.
Solutions:
-
Optimize Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence.
-
Recommendation: Reduce the fixation time to the minimum required to preserve cellular morphology. Consider using a non-aldehyde-based fixative such as ice-cold methanol or ethanol, particularly for cell surface targets.
-
-
Chemical Quenching: Several reagents can be used to quench autofluorescence.
-
Recommendation: After fixation and permeabilization, treat your samples with a quenching agent. Common choices include sodium borohydride, Sudan Black B, or commercially available quenching kits.
-
-
Spectral Separation: If the emission spectrum of the autofluorescence is known, it can be computationally removed.
-
Recommendation: Acquire a reference spectrum from an unstained sample and use spectral unmixing algorithms available in most modern microscopy software to subtract the autofluorescence signal from your experimental images.
-
Issue 2: Autofluorescence Overlaps with the Expected Signal of this compound
Given that indirubin derivatives absorb in the blue-green region and emit in the blue, there is a high probability of spectral overlap with common sources of autofluorescence like NADH and flavins.
Solutions:
-
Wavelength Selection: Choose excitation and emission filters that maximize the signal from this compound while minimizing the excitation of autofluorescent species.
-
Recommendation: Based on the properties of indirubin derivatives, use an excitation wavelength towards the red end of its absorption spectrum (e.g., ~540-560 nm) if your imaging system allows, and a narrow bandpass emission filter.
-
-
Fluorophore Choice for Secondary Detection (if applicable): When using antibodies to detect the effects of this compound treatment, select fluorophores that are spectrally distinct from the expected autofluorescence.
-
Recommendation: Opt for fluorophores that emit in the far-red or near-infrared regions of the spectrum (e.g., Alexa Fluor 647, Cy5, or DyLight 650), as autofluorescence is typically lower at these longer wavelengths.
-
Quantitative Data Summary
The following table summarizes the spectral properties of common endogenous fluorophores that contribute to autofluorescence. This information is critical for selecting appropriate filter sets and for spectral unmixing.
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen/Elastin | 340 - 400 | 400 - 500 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria |
| Lipofuscin | 340 - 420 | 450 - 650 | Lysosomes (aged cells) |
| Red Blood Cells | Broad (400 - 600) | Broad (500 - 700) | Blood vessels |
Key Experimental Protocols
Protocol 1: Sodium Borohydride Quenching
This protocol is effective for reducing aldehyde-induced autofluorescence.
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Quenching Solution Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.
-
Proceed with Staining: Continue with your immunofluorescence or imaging protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is particularly useful for tissues with high lipofuscin content, such as the brain and retina.
-
Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Washing: Wash the sections in PBS.
-
Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation: Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Differentiation: Briefly rinse the sections in 70% ethanol to remove excess stain.
-
Washing: Wash thoroughly in PBS.
-
Proceed with Staining: Continue with your imaging protocol.
Visualizing Signaling and Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: Inhibition of key cellular kinases by this compound.
Experimental Workflow for Autofluorescence Minimization
This diagram outlines a general workflow for preparing samples for imaging with this compound while minimizing autofluorescence.
Caption: Recommended experimental workflow for minimizing autofluorescence.
5-iodo-Indirubin-3'-monoxime degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of 5-iodo-Indirubin-3'-monoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic inhibitor of several protein kinases. It primarily targets Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and CDK1/cyclin B by competing with ATP for binding to the catalytic site of these enzymes.[1][2][3] Its inhibitory activity makes it a valuable tool for research in areas such as neurodegenerative diseases and cancer.[1][2]
Q2: How should I store the solid compound?
The solid powder of this compound should be stored in a dry, dark environment. For long-term storage, -20°C is recommended, which can ensure stability for at least one year.[4]
Q3: How should I prepare and store stock solutions?
It is recommended to prepare stock solutions in a suitable solvent like DMSO.[4] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, the stock solution should be aliquoted into smaller volumes for single use.[1][5] Store these aliquots at -20°C or -80°C.
Q4: What is the stability of the stock solution at different temperatures?
The stability of the stock solution is dependent on the storage temperature.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 year[1] or 1 month[5][6][7] |
| -80°C | Up to 2 years[1] or 6 months[5][6][7] |
| 0 - 4°C | Up to 1 month[4] |
Note: There is some variability in the recommended storage times from different suppliers. It is always best to refer to the datasheet provided with your specific product lot.
Q5: Is this compound sensitive to light?
Yes, indirubin derivatives can be photoreactive.[8] It is advisable to protect the solid compound and its solutions from light to prevent potential photodegradation. Store in amber vials or tubes wrapped in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in my experiment. | Degradation of the compound due to improper storage. | - Ensure the solid compound and stock solutions have been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - If degradation is suspected, use a fresh vial of the compound or prepare a new stock solution. |
| Hydrolysis of the oxime group. | - If working in aqueous solutions for extended periods, consider the possibility of hydrolysis, which can be accelerated by acidic conditions.[1] - Prepare fresh working solutions for each experiment. | |
| Incorrect solvent or poor solubility. | - Ensure the compound is fully dissolved in the appropriate solvent before further dilution into aqueous buffers. Sonication may aid dissolution in DMSO.[4] - For in vivo experiments, working solutions should be prepared fresh on the same day of use.[1] | |
| Precipitation observed in my working solution. | Poor solubility in the final buffer. | - The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. - Consider using a co-solvent system or reducing the final concentration of the compound. A suggested in vivo formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] |
| Inconsistent results between experiments. | Variability in compound stability or handling. | - Standardize your protocol for handling and storage of the compound. - Always prepare fresh dilutions from a properly stored stock solution for each experiment. - Be mindful of light exposure during experimental procedures. |
Signaling Pathway and Workflows
Caption: Inhibition of GSK-3β and CDKs by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under various conditions (e.g., in different buffers, at different temperatures, or with light exposure).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer (e.g., PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator/water bath
-
Light source (if testing photostability)
-
Amber and clear HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Preparation of Test Samples:
-
Dilute the stock solution into your experimental buffer to a final concentration (e.g., 100 µM).
-
Aliquot the test solution into different vials for each time point and condition.
-
For photostability testing, use both amber and clear vials. Expose the clear vials to a controlled light source, keeping the amber vials in the dark as a control.
-
For thermal stability, place vials in incubators at the desired temperatures.
-
-
Time Points:
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The t=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (this may need to be determined empirically, but indirubins typically absorb in the 500-600 nm range).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Caption: Workflow for assessing the stability of this compound.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Adjusting 5-iodo-Indirubin-3'-monoxime dosage for animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers using 5-iodo-Indirubin-3'-monoxime in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of indirubin, a compound found in traditional Chinese medicine.[1] It is a potent, ATP-competitive inhibitor of several protein kinases. Its primary targets are Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5/p25), and Cyclin-Dependent Kinase 1 (CDK1/cyclin B).[2][3][4][][6][7][8] Additionally, related indirubin compounds have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[9][10]
Q2: How do I dissolve this compound for in vivo administration?
This compound has low aqueous solubility and requires a specific vehicle for in vivo use. A common issue is compound precipitation. It is highly soluble in DMSO, which can be used to create a stock solution.[3][7] For administration to animals, this stock solution must be diluted in a vehicle containing co-solvents and surfactants. A recommended formulation strategy is to first dissolve the compound in DMSO and then sequentially add other components like PEG300, Tween-80, and saline.[2][11] It is critical to prepare the final working solution fresh on the day of use.[2]
Q3: What is a recommended starting dose for my animal study?
The published literature lacks a universally established dosage for this compound across different animal models and disease states. The optimal dose is highly dependent on the animal species, disease model, and administration route. Therefore, it is crucial to perform a dose-range-finding pilot study to determine the optimal therapeutic dose with minimal toxicity for your specific experimental conditions. Start with a low dose and escalate to identify a dose that provides efficacy without adverse effects.
Q4: What are the known signaling pathways affected by this compound?
This compound is known to inhibit multiple key signaling nodes. By inhibiting CDKs, it can arrest the cell cycle, and its inhibition of GSK-3β and STAT3 can impact pathways involved in inflammation, cell proliferation, and apoptosis.[1][9][10]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my animal model.
-
Check Formulation and Solubility: The compound may be precipitating out of solution. Ensure your formulation is clear and prepared fresh before each use.[2] Consider sonicating the solution to aid dissolution.[3][7][11] Verify the final concentration of the compound in your prepared vehicle.
-
Re-evaluate Dosage: The dose may be insufficient for your specific model. Based on your initial pilot study, consider a dose-escalation experiment to see if a higher concentration yields the desired effect.
-
Verify Compound Activity: Ensure the compound has not degraded. Store the solid powder and stock solutions at the recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2][4]
Problem: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).
-
Reduce the Dosage: The administered dose is likely too high. Reduce the dose to a lower, previously tolerated level or conduct a more detailed dose-finding study with smaller increments.
-
Evaluate Vehicle Toxicity: The vehicle itself (e.g., high percentage of DMSO) can cause toxicity. Run a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Refine the Formulation: While Tween-80 is generally well-tolerated, some vehicles can cause side effects.[3] Ensure the percentages of DMSO and other co-solvents are within acceptable limits for the chosen administration route and animal species.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target Kinase | IC50 Value (nM) | Citation(s) |
| GSK-3β | 9 | [2][3][] |
| CDK5/p25 | 20 | [2][3][] |
| CDK1/cyclin B | 25 | [2][3][] |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Citation(s) |
| DMSO | ~67 mg/mL | Sonication is recommended to aid dissolution. | [3][7] |
| In Vivo Formulation | ≥ 2.25 mg/mL | Achieved with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [2][11] |
Experimental Protocols
Protocol: Preparation of Dosing Solution for In Vivo Studies
This protocol is based on a widely used vehicle for poorly soluble compounds and is designed to yield a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 22.5 mg/mL).[2] Ensure it is fully dissolved. Sonication may be used to assist.
-
Add Co-solvent: In a sterile tube, add the required volume of PEG300. For a final solution with 10% DMSO and 40% PEG300, you would add 4 volumes of PEG300 for every 1 volume of DMSO stock you plan to use.
-
Combine Stock and Co-solvent: Slowly add the DMSO stock solution (from Step 1) to the PEG300 while vortexing to mix thoroughly.
-
Add Surfactant: Add the required volume of Tween-80 (e.g., to achieve a 5% final concentration) and mix until the solution is homogeneous.
-
Final Dilution: Add the final volume of sterile saline (e.g., to make up the remaining 45%) and mix thoroughly until you have a clear, final solution.
-
Administer Immediately: It is strongly recommended to use this working solution immediately after preparation.[2] Do not store the final diluted solution.
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of key kinases by this compound.
Experimental Workflow for Animal Dosing Studies
Caption: General workflow for an in vivo study using this compound.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. scbt.com [scbt.com]
- 9. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirubin-3′-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]
Interpreting unexpected phenotypes with 5-iodo-Indirubin-3'-monoxime
Welcome to the technical support center for 5-iodo-Indirubin-3'-monoxime. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experiments involving this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of several key kinases. Its primary targets are Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5/p25), and Cyclin-Dependent Kinase 1 (CDK1/cyclin B).[1][2][3][4][5]
Q2: What is the mechanism of action of this compound?
This compound functions by competing with ATP for binding to the catalytic site of its target kinases, thereby preventing the phosphorylation of downstream substrates.[1][3]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, the solid compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years. When preparing for in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Troubleshooting Guide for Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately reconcilable with the inhibition of GSK-3β and CDKs. This guide addresses potential causes for such unexpected results.
Scenario 1: I'm observing a higher level of cell death than expected, even at concentrations that should primarily inhibit GSK-3β.
-
Question: Why is this compound causing excessive cytotoxicity?
-
Possible Cause 1: Off-target effects on cell survival pathways. The parent compound, Indirubin-3'-monoxime, has been reported to induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent cell cycle arrest or apoptosis.[6] It has also been shown to act as a proteasome inhibitor, which can trigger apoptosis in cancer cells.[7][8]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 for cell viability in your specific cell line using an MTT or similar assay.
-
Assess mitochondrial health: Use a fluorescent probe like TMRE to measure mitochondrial membrane potential.
-
Measure proteasome activity: Conduct a proteasome activity assay in cell lysates treated with the compound.
-
Include a positive control for proteasome inhibition: Use a known proteasome inhibitor (e.g., MG-132) to compare phenotypes.
-
Scenario 2: My cells are showing unusual morphological changes, such as rounding up and detaching, that don't correlate with the expected cell cycle arrest.
-
Question: What could be causing these dramatic changes in cell shape?
-
Possible Cause: Cytoskeletal disruption. Some kinase inhibitors have been found to have off-target effects on the cytoskeleton, particularly tubulin.[7] Such interactions can lead to rapid changes in cell morphology.
-
Troubleshooting Steps:
-
Immunofluorescence staining: Stain for key cytoskeletal components like α-tubulin and F-actin to observe any disruptions in their organization.
-
Time-course experiment: Observe cells at early time points after treatment. Off-target cytoskeletal effects can sometimes manifest more rapidly than the intended effects on the cell cycle.
-
Compare with other GSK-3β/CDK inhibitors: Use an inhibitor with a different chemical scaffold to see if the morphological changes are specific to this compound.
-
Scenario 3: I am not seeing the expected changes in my target pathway, for example, β-catenin levels are not stabilizing as expected with GSK-3β inhibition.
-
Question: Why is the Wnt/β-catenin pathway not being activated as anticipated?
-
Possible Cause 1: Insufficient target engagement. The concentration of the inhibitor may not be sufficient to effectively inhibit GSK-3β in your cellular context.
-
Possible Cause 2: Dominant alternative degradation pathways. In some cell types, β-catenin degradation may be regulated by mechanisms independent of GSK-3β.
-
Possible Cause 3: Crosstalk with other signaling pathways. Indirubin derivatives have been shown to modulate other pathways, such as NF-κB and STAT3 signaling, which could indirectly influence β-catenin stability.[9][10]
-
Troubleshooting Steps:
-
Confirm target inhibition: Perform a Western blot to check the phosphorylation status of a direct GSK-3β substrate, such as GSK-3β itself at Ser9 (which is an inhibitory phosphorylation often regulated by upstream kinases like Akt) or other known substrates.
-
Titrate the inhibitor concentration: Perform a dose-response experiment and analyze β-catenin stabilization at multiple concentrations.
-
Use a positive control: Treat cells with another known GSK-3β inhibitor (e.g., CHIR99021) or a Wnt ligand to confirm that the pathway is responsive in your cell line.
-
Investigate pathway crosstalk: Examine the activation status of other relevant pathways (e.g., NF-κB, STAT3) to identify potential confounding effects.
-
Quantitative Data Summary
The inhibitory activity of this compound and its parent compound, Indirubin-3'-monoxime, against various kinases is summarized below.
Table 1: IC50 Values for this compound
| Target | IC50 (nM) |
|---|---|
| GSK-3β | 9 |
| CDK5/p25 | 20 |
| CDK1/cyclin B | 25 |
Table 2: IC50 Values for Indirubin-3'-monoxime (Parent Compound)
| Target | IC50 (nM) |
|---|---|
| GSK-3β | 22 |
| CDK5/p25 | 100 |
| CDK1/cyclin B | 180 |
| 5-Lipoxygenase | 7,800 - 10,000 |
Data sourced from
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. promega.com [promega.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Indirubin enhances tumor necrosis factor-induced apoptosis through modulation of nuclear factor-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
5-iodo-Indirubin-3'-monoxime interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodo-Indirubin-3'-monoxime. The information provided addresses potential interference with common assay reagents and offers guidance on obtaining reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Properties
Q1: What are the key properties of this compound to be aware of during experimental design?
A1: this compound is a potent inhibitor of several kinases, including GSK-3β, CDK5/P25, and CDK1/cyclin B, acting as an ATP-competitive inhibitor. It is a dark red solid, a characteristic that is critical to consider as it can interfere with colorimetric and fluorometric assays. It is soluble in DMSO, and stock solutions should be stored at -20°C or -80°C to maintain stability.
Assay Interference
Q2: My results from an MTT/MTS/XTT cell viability assay show unexpected absorbance readings when using this compound. What could be the cause?
A2: The dark red color of this compound is the most likely cause of interference in tetrazolium-based colorimetric assays like MTT, MTS, and XTT. The compound's own absorbance can overlap with the absorbance of the formazan product, leading to artificially high or low readings. Additionally, as a biologically active molecule, it could have off-target effects on cellular metabolism that can influence the reduction of the tetrazolium salt.
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells with the same concentrations of this compound as used in your experiment but without cells. This will allow you to measure the compound's intrinsic absorbance at the assay wavelength.
-
Subtract background absorbance: Subtract the absorbance of the compound-only control from your experimental readings.
-
Consider alternative assays: If interference is significant, consider using a non-colorimetric viability assay.
Q3: I am observing inconsistent results in my luciferase-based reporter assay when treating cells with this compound. Why might this be happening?
A3: Interference in luciferase assays can occur through several mechanisms. As an ATP-competitive inhibitor, this compound may directly inhibit the ATP-dependent luciferase enzyme.[1][2] This can lead to a decrease in the luminescent signal. Paradoxically, some small molecule inhibitors can stabilize the luciferase enzyme, leading to its accumulation and an unexpected increase in the signal.[3][4][5]
Troubleshooting Steps:
-
Perform a cell-free luciferase inhibition assay: Test the effect of this compound on purified luciferase enzyme to determine if there is direct inhibition.
-
Use a different reporter system: If direct inhibition is confirmed, consider using a reporter system that is not ATP-dependent, such as a fluorescent protein reporter (e.g., GFP, RFP).
-
Optimize assay conditions: Increasing the concentration of ATP in the luciferase reagent may help to overcome competitive inhibition.
Q4: How might this compound interfere with in vitro kinase assays?
A4: As an ATP-competitive inhibitor, this compound will compete with ATP for binding to the kinase active site. In assays that measure kinase activity by quantifying the amount of remaining ATP (e.g., Kinase-Glo®), the inhibitory effect of the compound will be accurately reflected as a higher luminescent signal (less ATP consumed). However, in assays that use a coupled-enzyme system to detect ADP production, there is a potential for interference with the coupling enzymes.
Troubleshooting Steps:
-
Characterize the mechanism of inhibition: Confirm that the compound is an ATP-competitive inhibitor for your kinase of interest by performing kinase assays at varying ATP concentrations.
-
Choose an appropriate assay format: Direct measurement of substrate phosphorylation (e.g., using radiolabeled ATP or phospho-specific antibodies) is less prone to compound interference than coupled-enzyme assays.
-
Run necessary controls: Include controls to ensure the compound does not interfere with any coupling enzymes or detection reagents in your assay system.
Data Summary: Potential Interferences and Alternatives
| Assay Type | Potential Interference by this compound | Recommended Alternative Assays |
| Cell Viability (Colorimetric) | Absorbance overlap due to the compound's dark red color. | ATP-based viability assays (e.g., CellTiter-Glo®)[3], Real-time impedance-based assays, Propidium iodide or other DNA-binding dye exclusion assays followed by flow cytometry or imaging. |
| Reporter Gene (Luciferase) | Direct inhibition of luciferase (ATP-competitive). Stabilization of luciferase leading to signal increase. | Fluorescent protein reporters (GFP, RFP), Secreted alkaline phosphatase (SEAP) reporters. |
| In Vitro Kinase Assays | Interference with coupled-enzyme systems in ADP detection assays. | Radiometric assays (³²P-ATP), TR-FRET assays, AlphaScreen®/AlphaLISA® assays, Phospho-specific antibody-based detection (ELISA, Western blot). |
| Fluorescence-Based Assays | Inner filter effect (quenching) due to absorbance of excitation or emission light. | Time-resolved fluorescence (TRF) assays, Assays using red-shifted fluorophores to minimize overlap with the compound's absorbance spectrum. |
Experimental Protocols
Protocol 1: Control for Compound Color in MTT Assay
-
Plate cells in a 96-well plate and treat with a serial dilution of this compound for the desired time.
-
In a separate, parallel 96-well plate without cells, add the same serial dilution of this compound to cell culture medium. This will serve as the "compound-only" control.
-
At the end of the treatment period, add MTT reagent to both plates and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals in both plates using a solubilization buffer (e.g., DMSO or an SDS-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) for both plates.
-
For each concentration of this compound, subtract the mean absorbance of the "compound-only" control wells from the mean absorbance of the corresponding cell-containing wells.
-
Calculate cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Prepare a reaction buffer compatible with firefly luciferase.
-
In a white, opaque 96-well plate, add purified firefly luciferase enzyme to the reaction buffer.
-
Add a serial dilution of this compound to the wells containing the luciferase enzyme. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding a solution containing ATP and D-luciferin.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity for each concentration of the compound relative to the vehicle control.
Visualizations
References
- 1. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of 5-iodo-Indirubin-3'-monoxime stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of 5-iodo-Indirubin-3'-monoxime stock solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound upon dilution of the DMSO stock solution in aqueous media. | Low aqueous solubility of this compound. The final DMSO concentration in the working solution is too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (while ensuring it is not toxic to your cells).- Before adding to your aqueous buffer or media, perform a serial dilution of the DMSO stock in a co-solvent like PEG300 or Tween-80.[1]- Warm the solution to 37°C and use sonication to aid dissolution.[2] |
| Inconsistent or lower-than-expected inhibitory activity in cellular assays. | - Degradation of the stock solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[1]- Inaccurate concentration: Potential errors in initial weighing or dilution.- Cellular factors: High cell density or binding to serum proteins in the culture medium can reduce the effective concentration of the inhibitor. | - Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1]- Verify the concentration of your stock solution using spectrophotometry or HPLC.- Optimize cell seeding density and consider using serum-free or low-serum media for the duration of the treatment. |
| Unexpected off-target effects or cellular toxicity. | - High DMSO concentration: DMSO can be toxic to cells at higher concentrations.[3]- Compound instability: Degradation products may have different biological activities. | - Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration) in your experiments.- Use freshly prepared working solutions and store stock solutions appropriately to minimize degradation. |
| Variability in results between experiments. | - Inconsistent solution preparation: Differences in thawing, mixing, or dilution of the stock solution.- Pipetting errors: Inaccurate dispensing of the inhibitor.- Biological variability: Natural variations in cell cultures. | - Standardize your protocol for preparing working solutions from the stock. Ensure the stock solution is completely thawed and mixed well before use.- Use calibrated pipettes and proper pipetting techniques.- Perform experiments with appropriate biological and technical replicates to account for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is dimethyl sulfoxide (DMSO).[4][5][6][7] this compound is soluble in DMSO at concentrations of 67.5 mg/mL (167.42 mM).[4][5] For cellular assays, it is crucial to use high-purity, anhydrous DMSO to minimize solvent-related artifacts.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound should be stored in a dry, dark place at -20°C.[4] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q3: What is the long-term stability of this compound stock solutions?
A3: Based on supplier recommendations, stock solutions in DMSO can be stored for extended periods at low temperatures. While detailed quantitative degradation data over time is not publicly available, the general shelf-life guidelines are summarized in the table below.
Long-Term Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Shelf Life |
| -80°C | Up to 2 years[1][8] |
| -20°C | Up to 1 year[1][4][8] |
| 4°C | Up to 1 month[4] |
Note: These are general guidelines. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically validate the integrity of stored solutions.
Q4: Can I store diluted working solutions of this compound?
A4: It is generally not recommended to store diluted working solutions in aqueous buffers or cell culture media for extended periods. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[1][8] For in vitro assays, prepare the working solution immediately before adding it to your experimental setup to minimize the risk of precipitation and degradation.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the degradation of this compound in a DMSO stock solution over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple small, tightly sealed vials to be used for different time points. Store these aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Sample Preparation for HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Dilute a small volume of the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC method with a suitable column (e.g., C18).
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Use a UV detector set to the maximum absorbance wavelength of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
The stability is expressed as the percentage of the initial peak area remaining at each subsequent time point.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibition of GSK-3β: Validating 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to various pathologies such as Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of 5-iodo-Indirubin-3'-monoxime, a potent GSK-3β inhibitor, alongside other well-characterized inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of GSK-3β Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative small molecule inhibitors against GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) for GSK-3β | Mechanism of Action | Additional Kinase Targets (IC50 in nM) |
| This compound | 9 | ATP-competitive | CDK5/p25 (20), CDK1/cyclin B (25) |
| CHIR99021 | 6.7 | ATP-competitive | Highly selective for GSK-3 |
| Kenpaullone | 23 | ATP-competitive | CDK1/cyclin B (400), CDK2/cyclin A (680), CDK5/p25 (850) |
| AR-A014418 | 104 | ATP-competitive | Selective for GSK-3 |
| Tideglusib | 5 - 60 | Non-ATP-competitive (irreversible) | Selective for GSK-3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vitro GSK-3β inhibition assays.
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (including this compound and other inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Prepare the enzyme solution by diluting the recombinant GSK-3β in kinase buffer to the desired concentration. Add 10 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP mixture by combining the GSK-3β substrate peptide and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable data analysis software.
In Vitro GSK-3β Kinase Assay (Z'-LYTE™ Kinase Assay)
This protocol is based on a fluorescence resonance energy transfer (FRET) method.
Materials:
-
Recombinant human GSK-3β enzyme
-
Z'-LYTE™ Peptide Substrate for GSK-3β
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Development Reagent
-
Stop Reagent
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds in kinase buffer.
-
Add the diluted compounds to the wells of a microplate.
-
Add the GSK-3β enzyme to the wells.
-
Initiate the reaction by adding a mixture of the Z'-LYTE™ Peptide Substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the unphosphorylated peptide, disrupting the FRET.
-
Incubate at room temperature for 60 minutes.
-
Add the Stop Reagent.
-
Measure the fluorescence at two wavelengths (emission of the donor and acceptor fluorophores).
-
Calculate the emission ratio and determine the percent phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Visualizing Key Processes
To better understand the context of GSK-3β inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified GSK-3β signaling pathways.
Caption: A typical workflow for screening GSK-3β inhibitors.
Conclusion
This compound stands out as a highly potent, ATP-competitive inhibitor of GSK-3β with an IC50 value in the low nanomolar range.[1][2][3] Its potency is comparable to, and in some cases greater than, other well-established GSK-3β inhibitors such as CHIR99021. However, researchers should consider its activity against other kinases, particularly CDKs, when designing experiments to ensure that the observed biological effects are specifically due to the inhibition of GSK-3β. The provided experimental protocols offer a foundation for the in-house validation and further characterization of this compound and other potential GSK-3β inhibitors. The visualization of the GSK-3β signaling pathway highlights the complex regulatory network in which this kinase operates and underscores the potential therapeutic impact of its inhibition.
References
- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 3. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to 5-iodo-Indirubin-3'-monoxime and Other Indirubin Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 5-iodo-Indirubin-3'-monoxime with other key indirubin derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance. The information is supported by experimental data to aid in the selection of appropriate compounds for further investigation.
Mechanism of Action: Potent Inhibition of Key Cellular Kinases
Indirubin and its derivatives are a class of bis-indole alkaloids that have garnered significant interest for their therapeutic potential, particularly in oncology. Their primary mechanism of action involves the competitive inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β)[1]. By binding to the ATP-binding pocket of these kinases, indirubin derivatives effectively block their catalytic activity, leading to cell cycle arrest and induction of apoptosis[1].
This compound stands out as a particularly potent derivative. The introduction of an iodine atom at the 5-position and a monoxime group at the 3'-position of the indirubin core structure significantly enhances its inhibitory activity against key kinases.
Below is a diagram illustrating the general signaling pathways affected by indirubin derivatives.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other indirubin derivatives against various protein kinases and in different cancer cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK5/p25 | GSK-3α/β |
| This compound | 25 | - | 20 | 5 (GSK-3β) |
| Indirubin | 9,000 | - | 5,500 | 600 (GSK-3β) |
| Indirubin-3'-monoxime | 180 | - | 100 | 22 (GSK-3β) |
| 6-Bromoindirubin-3'-oxime (BIO) | 320 | - | 80 | 5 (GSK-3α/β) |
| Indirubin-5-sulfonic acid | 55 | 35 | 65 | - |
Data compiled from multiple sources. "-" indicates data not available.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50, µM)
| Compound | A549 (Lung) | HepG2 (Liver) | A2058 (Melanoma) | Cal-27 (Oral) |
| This compound | - | - | - | - |
| Indirubin-3'-monoxime | 62 | 15 | - | >10 |
| 5-Bromoindirubin-3'-(O-oxiran-2-ylmethyl)oxime | - | 0.67 | - | - |
| 6-Bromoindirubin-3'-oxime (BIO) | - | - | 5 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against protein kinases.
1. Reagents and Materials:
-
Recombinant active kinase (e.g., CDK2/cyclin A, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, GSK-3 substrate peptide for GSK-3β)
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (indirubin derivatives) dissolved in DMSO
-
P81 phosphocellulose paper or other suitable filter membrane
-
Phosphoric acid solution for washing
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Reagents and Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (indirubin derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of indirubin derivatives.
References
5-iodo-Indirubin-3'-monoxime in the Landscape of CDK Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-iodo-Indirubin-3'-monoxime with other prominent Cyclin-Dependent Kinase (CDK) inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them a prime target for therapeutic intervention. Among the vast number of CDK inhibitors developed, this compound, a derivative of a natural compound, presents a distinct profile when compared to highly specific inhibitors like those targeting the CDK4/6 complex. This guide delves into a data-driven comparison of their biochemical potency, cellular effects, and mechanistic differences.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound and other CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
This compound demonstrates potent inhibition against Glycogen Synthase Kinase-3β (GSK-3β), CDK5/p25, and CDK1/cyclin B, with IC50 values in the low nanomolar range.[1][2][3] Specifically, its IC50 is reported as 9 nM for GSK-3β, 20 nM for CDK5/p25, and 25 nM for CDK1/cyclin B.[1][2][3] The non-iodinated parent compound, Indirubin-3'-monoxime, shows a broader CDK inhibition profile with IC50 values of 0.18 µM for CDK1/cyclin B, 0.44 µM for CDK2/cyclin A, 0.25 µM for CDK2/cyclin E, and notably, a significantly higher IC50 of 3.33 µM for CDK4/cyclin D1.[4]
In stark contrast, the FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are highly selective for CDK4 and CDK6, with significantly lower IC50 values for these targets. This high specificity for CDK4 and CDK6 is central to their clinical efficacy in hormone receptor-positive breast cancer.
Below is a summary of the available IC50 data for these inhibitors:
| Inhibitor | Target | IC50 (nM) |
| This compound | GSK-3β | 9[1][2][3] |
| CDK5/p25 | 20[1][2][3] | |
| CDK1/cyclin B | 25[1][2][3] | |
| Indirubin-3'-monoxime | CDK1/cyclin B | 180[4] |
| CDK2/cyclin A | 440[4] | |
| CDK2/cyclin E | 250[4] | |
| CDK5/p35 | 65[4] | |
| CDK4/cyclin D1 | 3330[4] | |
| Palbociclib | CDK4/cyclin D1 | 11 |
| CDK6/cyclin D3 | 16 | |
| Ribociclib | CDK4/cyclin D1 | 10 |
| CDK6/cyclin D3 | 39 | |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D3 | 10 |
Signaling Pathways and Mechanism of Action
The differential inhibitory profiles of this compound and the CDK4/6 inhibitors translate to distinct effects on cellular signaling pathways. The following diagrams illustrate the points of intervention for each class of inhibitor within the cell cycle machinery.
As illustrated, CDK4/6 inhibitors specifically block the G1 to S phase transition by preventing the phosphorylation of the retinoblastoma protein (pRB). In contrast, this compound, with its potent activity against CDK1, primarily impacts the G2/M phase transition, leading to a different cellular outcome.[5][6][7]
Experimental Workflows
The following diagram outlines a typical experimental workflow for comparing the efficacy and mechanism of action of different CDK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 values of CDK inhibitors against specific CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK4/Cyclin D1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader or phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a multi-well plate, add the kinase buffer, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the CDK/cyclin enzyme and ATP.[9]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[10]
-
Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays like ADP-Glo™, luminescence is measured according to the manufacturer's protocol.[8]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
MTS reagent (containing PES)[11]
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitors. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[11]
-
Incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test inhibitors at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[12]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[12]
-
Wash the cells twice with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[13][14]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and selective CDK4/6 inhibitors represent two distinct classes of cell cycle modulators. While this compound exhibits potent activity against CDK1 and CDK5, suggesting a primary role in blocking the G2/M transition, the clinically approved CDK4/6 inhibitors are highly specific for their targets, leading to a G1 arrest. This fundamental difference in their mechanism of action underscores the importance of selecting the appropriate inhibitor based on the specific research question or therapeutic goal. The experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other CDK inhibitors, enabling a deeper understanding of their biological effects and potential applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-mitotic properties of indirubin-3'-monoxime, a CDK/GSK-3 inhibitor: induction of endoreplication following prophase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Analysis of 5-iodo-Indirubin-3'-monoxime and Established Alzheimer's Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational compound 5-iodo-Indirubin-3'-monoxime against currently established Alzheimer's disease (AD) drugs: Donepezil, Rivastigmine, Galantamine, and Memantine. The following sections detail their mechanisms of action, present available efficacy data from preclinical and clinical studies, and outline the experimental protocols for key assays.
Executive Summary
Alzheimer's disease treatment has historically focused on symptomatic relief through the modulation of neurotransmitter systems. Established drugs like the acetylcholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and the NMDA receptor antagonist (Memantine) fall into this category. In contrast, emerging therapeutic strategies are increasingly targeting the underlying pathological hallmarks of AD, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. This compound represents one such investigational compound, with a mechanism of action centered on the inhibition of key kinases involved in tau pathology. This guide will juxtapose the preclinical evidence for this compound with the established clinical efficacy of current standard-of-care treatments.
Mechanism of Action
The fundamental difference between this compound and the established AD drugs lies in their therapeutic targets. The former addresses the core pathological cascades of AD, while the latter primarily manage symptoms arising from neurotransmitter deficits.
This compound is a derivative of indirubin, a natural compound. Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Both kinases are implicated in the abnormal hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death in AD.[2][3] By inhibiting these kinases, this compound has been shown in preclinical studies to reduce tau hyperphosphorylation and protect against Aβ-induced neurotoxicity.[4][5]
Established Alzheimer's Drugs:
-
Donepezil, Rivastigmine, and Galantamine are all acetylcholinesterase inhibitors (AChEIs).[6][7][8][9][10] They work by reversibly inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine.[6][7][8] This increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD and crucial for cognitive functions like memory and learning.[7][8]
-
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist.[11][12] In AD, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors.[13] Memantine blocks this pathological activation of NMDA receptors without interfering with their normal physiological function.[12]
Signaling pathway of this compound in inhibiting tau hyperphosphorylation.
Mechanism of action for established Alzheimer's drugs.
Efficacy Data
The available data for this compound is preclinical, primarily from in vitro and in vivo animal models of AD. In contrast, the established drugs have extensive clinical trial data in human populations. A direct comparison of efficacy is therefore challenging and must be interpreted with caution.
Preclinical Efficacy of this compound
| Endpoint | Model | Treatment | Key Findings | Reference |
| Tau Hyperphosphorylation | SH-SY5Y cells exposed to Aβ₂₅₋₃₅ | Indirubin-3'-monoxime | Reduced tau phosphorylation at Ser199 and Thr205. | [4] |
| Neuroprotection | SH-SY5Y cells exposed to Aβ₂₅₋₃₅ | Indirubin-3'-monoxime | Increased cell survival rate and improved cell morphology. | [4] |
| Spatial Memory | APP/PS1 transgenic mice | 20mg/kg; 3 times weekly for 2 months | Significantly attenuated spatial memory deficits. | [1] |
| Aβ Deposition | APP/PS1 transgenic mice | 20mg/kg; 3 times weekly for 2 months | Marked decrease in Aβ deposition. | [1] |
| Neuroinflammation | APP/PS1 transgenic mice | 20mg/kg; 3 times weekly for 2 months | Reduced accumulation of activated microglia and astrocytes around Aβ plaques. | [1] |
| Synaptic Integrity | APP/PS1 transgenic mice | 20mg/kg; 3 times weekly for 2 months | Attenuated loss of synaptophysin immunoreactivity. | [1] |
Clinical Efficacy of Established Alzheimer's Drugs
| Drug | Study Population | Duration | Key Cognitive Outcome (ADAS-Cog*) | Key Global Outcome (CIBIC-Plus**) | Reference |
| Donepezil | Mild to moderate AD | 24 weeks | Statistically significant improvement vs. placebo (mean difference of -2.49 to -2.88 points). | Statistically significant improvement vs. placebo. | [14][15] |
| Rivastigmine | Mild to moderate AD | 26 weeks | Statistically significant improvement vs. placebo (mean difference of -1.79 points). | Smaller proportion of patients with no change or deterioration vs. placebo. | [16][17] |
| Galantamine | Mild to moderate AD | 6 months | Statistically significant improvement vs. placebo (mean treatment effect of 2.9 to 3.1 points). | Statistically significant improvement vs. placebo. | [18] |
| Memantine | Moderate to severe AD | 24 weeks | Statistically significant improvement vs. placebo (SIB scale). | Statistically significant improvement vs. placebo. | [11] |
*Alzheimer's Disease Assessment Scale-cognitive subscale (lower score indicates better cognition). **Clinician's Interview-Based Impression of Change-Plus Caregiver Input (lower score indicates improvement).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key assays mentioned in this guide.
In Vitro Neuroprotection Assay (for this compound)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is dissolved and aggregated to form a toxic preparation.
-
Treatment: Cells are pre-treated with varying concentrations of Indirubin-3'-monoxime for a specified duration, followed by exposure to the toxic Aβ₂₅₋₃₅ preparation.
-
Cell Viability Assessment: Cell viability is quantified using assays such as the MTT assay, which measures mitochondrial metabolic activity.
-
Morphological Analysis: Changes in cell morphology are observed and documented using microscopy.
-
Western Blot for Tau Phosphorylation: Protein lysates are collected from treated and untreated cells. Western blotting is performed using antibodies specific for total tau and phosphorylated tau at various sites (e.g., Ser199, Thr205) to assess the extent of tau hyperphosphorylation.
Workflow for in vitro neuroprotection and tau phosphorylation assays.
In Vivo Spatial Memory Assessment (for this compound)
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used.
-
Treatment: Mice receive systemic administration of this compound (e.g., 20mg/kg, 3 times weekly) or a vehicle control over a specified period (e.g., 2 months).
-
Morris Water Maze Task: This task assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal spatial cues.
-
Data Collection: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Statistical Analysis: The performance of the treated group is compared to the vehicle-treated control group to determine the effect of the compound on spatial memory.
Clinical Trial Design for Established Drugs (General Overview)
-
Study Design: Typically, these are multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with a diagnosis of probable AD, usually within a specified range of cognitive impairment (e.g., mild to moderate), are recruited.
-
Treatment Arms: Patients are randomly assigned to receive either the investigational drug at one or more dose levels or a placebo.
-
Efficacy Assessments: Standardized cognitive and global assessment scales are administered at baseline and at various time points throughout the study.
-
Cognitive: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), Mini-Mental State Examination (MMSE).
-
Global: Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus), Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Functional: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the trial.
Conclusion
This compound presents a promising, disease-modifying therapeutic approach for Alzheimer's disease by targeting the core pathology of tau hyperphosphorylation. Preclinical studies have demonstrated its potential to not only mitigate tau-related pathology but also to reduce amyloid-beta deposition and improve cognitive function in animal models. However, it is crucial to underscore that these findings are preliminary and require validation in human clinical trials.
In contrast, the established Alzheimer's drugs—Donepezil, Rivastigmine, Galantamine, and Memantine—have a well-documented, albeit modest, clinical efficacy in providing symptomatic relief for cognitive and functional decline. Their mechanisms of action are centered on neurotransmitter systems rather than the underlying proteinopathies of AD.
Future research, particularly the initiation of clinical trials for this compound, will be essential to determine its true therapeutic potential and how it compares to and potentially complements the existing treatment landscape for Alzheimer's disease. For now, this guide serves as a comparative resource based on the currently available scientific evidence.
References
- 1. Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin-3'-monoxime inhibits beta-amyloid-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. goodrx.com [goodrx.com]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Strategies Targeting Amyloid-β in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cochranelibrary.com [cochranelibrary.com]
- 18. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profile of 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of several key protein kinases. The information presented herein is intended to assist researchers in evaluating its potential as a research tool and as a starting point for drug discovery efforts.
Executive Summary
This compound is a synthetic derivative of the natural product indirubin. It is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3] While comprehensive screening data against a broad kinase panel is not publicly available for this specific analog, the existing data indicates a high affinity for these primary targets. This guide summarizes the known inhibitory activities, provides a detailed experimental protocol for assessing kinase inhibition, and illustrates the key signaling pathways affected.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets. For comparative purposes, data for the related compound, Indirubin-3'-monoxime, is also included where available.
| Kinase Target | This compound IC50 (nM) | Indirubin-3'-monoxime IC50 (nM) |
| GSK-3β | 9[1] | 22[4] |
| CDK5/p25 | 20[1] | 100[4] |
| CDK1/cyclin B | 25[1] | 180[4] |
Note: A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not currently available in the public domain. The development of such a profile would be invaluable for a more complete understanding of its off-target effects and potential therapeutic applications.
Experimental Protocols
The following is a detailed protocol for a radiometric kinase inhibition assay, a standard method for determining the IC50 value of a kinase inhibitor. This protocol is representative of the methodology used to generate the data presented in this guide.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing [γ-³³P]ATP)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mix Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add 1 µL of each inhibitor dilution to the respective wells of the reaction plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a 96-well filter plate, which will capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After the final wash, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the primary signaling pathways targeted by this compound.
Caption: Experimental Workflow for Radiometric Kinase Inhibition Assay.
Caption: Primary Signaling Pathways Inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparison Guide: Control Experiments for 5-iodo-Indirubin-3'-monoxime Studies
This guide provides a framework for designing robust control experiments when studying the effects of 5-iodo-Indirubin-3'-monoxime. It is intended for researchers, scientists, and drug development professionals seeking to validate findings and understand the specific mechanisms of action of this compound.
Introduction to this compound
This compound is a synthetic derivative of indirubin, a natural bis-indole alkaloid. It is a potent multi-kinase inhibitor, primarily targeting enzymes crucial for cell cycle progression and signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves competing with ATP for binding to the catalytic site of target kinases.[1][2][3][]
The primary targets of this compound include:
-
Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3]
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK1/cyclin B and CDK5/p25, which are essential for cell cycle regulation and neuronal functions.[1][2][3] Inhibition of CDKs by indirubins typically leads to cell cycle arrest in the G1/S or G2/M phase, followed by the induction of apoptosis.[5][6]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Some indirubin derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[6][7][8]
Experimental Controls: A Comparative Framework
To ensure the specificity and validity of experimental results, a multi-tiered control strategy is essential. This involves the use of negative, positive, and specificity controls to dissect the on-target effects of this compound from off-target or non-specific activities.
Negative controls are critical for establishing a baseline and ensuring that observed effects are not due to the experimental procedure or the vehicle used to dissolve the compound.
| Control Type | Purpose | Recommended Agent/Method |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | DMSO (Dimethyl sulfoxide) . Use the same concentration as in the experimental group.[2][9] |
| Inactive Analog Control | To demonstrate that the biological effect is due to the specific chemical structure and not a general property of indirubin-like molecules. | Methylated Indirubin Analogs . These are structurally similar but are inactive against CDKs and GSK-3β.[10] |
| Untreated Control | To provide a baseline for normal cell behavior and physiology in the absence of any treatment. | Cells cultured in media without any vehicle or compound. |
Positive controls are well-characterized compounds with known mechanisms of action. They serve to validate the assay's performance and provide a benchmark against which this compound's potency and efficacy can be compared.
The table below compares this compound with alternative inhibitors for its primary targets.
| Target Kinase | Compound | IC50 Value | Citation |
| GSK-3β | This compound | 9 nM | [1][2][] |
| Indirubin-3'-monoxime | 22 nM - 190 nM | [11] | |
| CDK1/cyclin B | This compound | 25 nM | [1][2][] |
| Indirubin-3'-monoxime | 180 nM | [11] | |
| CDK5/p25 | This compound | 20 nM | [1][2][] |
| Indirubin-3'-monoxime | 100 nM | [11] | |
| STAT3 Signaling | Indirubin Derivatives (e.g., I3MO) | Blocks phosphorylation | [8] |
| Stattic | 5.1 µM | [12] | |
| WP1066 | 2.43 µM | [12] | |
| Cryptotanshinone | 4.6 µM | [12] | |
| FGFR1 | Indirubin-3'-monoxime | Inhibits autophosphorylation | [13] |
| SU5402 | Known FGFR1 inhibitor | [13] |
Experimental Protocols & Workflows
Detailed and consistent protocols are fundamental for reproducible research. Below are methodologies for key experiments to assess the effects of this compound.
The following diagram illustrates a typical workflow for testing the effects of this compound on a cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 5. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Indirubin-3'-monoxime inhibits autophosphorylation of FGFR1 and stimulates ERK1/2 activity via p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for GSK-3β Inhibition: 5-iodo-Indirubin-3'-monoxime vs. Kenpaullone
For researchers, scientists, and drug development professionals, the selection of a potent and selective GSK-3β inhibitor is a critical decision. This guide provides an objective comparison of two prominent GSK-3β inhibitors, 5-iodo-Indirubin-3'-monoxime and kenpaullone, supported by experimental data to inform your research.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a key therapeutic target. Both this compound, an indirubin derivative, and kenpaullone, a benzazepinone, have emerged as potent inhibitors of GSK-3β. This guide delves into a detailed comparison of their performance based on available data.
At a Glance: Key Performance Metrics
A direct comparison of inhibitory activity is crucial for inhibitor selection. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for both compounds against GSK-3β and a selection of other kinases, providing insight into their potency and selectivity. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Kinase | This compound IC50 (nM) | Kenpaullone IC50 (nM) |
| GSK-3β | 9 [1] | 23 - 230 [2] |
| CDK1/cyclin B | 25[1] | 400 |
| CDK2/cyclin A | - | 680 |
| CDK5/p25 | 20[1] | 850 |
In Vitro and In Vivo Efficacy
This compound has been shown to be a potent inhibitor of GSK-3β in various in vitro studies. Its mechanism of action involves competing with ATP for the binding site on the kinase.[1] Computational docking and molecular dynamics simulations have further elucidated the binding mechanism of indirubin derivatives within the active site of GSK-3β.[3][4] In cell-based assays, indirubin-3'-monoxime, a closely related compound, has been demonstrated to prevent the aberrant activation of GSK-3β.[5]
Kenpaullone has also been extensively studied both in vitro and in vivo. It functions as an ATP-competitive inhibitor of GSK-3β.[6][7] In preclinical models, kenpaullone has demonstrated therapeutic potential in various disease contexts. For instance, it has been shown to ameliorate pathologic pain by normalizing inhibitory neurotransmission through its GSK-3β inhibitory function.[8] Furthermore, in glioblastoma models, kenpaullone was identified as an enhancer for the chemotherapeutic agent temozolomide (TMZ), suppressing the viability of glioma stem cells and prolonging survival in mouse models.[6][7] These in vivo studies highlight the potential of kenpaullone as a therapeutic agent.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in minimizing off-target effects. Both this compound and kenpaullone exhibit activity against other kinases, particularly cyclin-dependent kinases (CDKs).
This compound shows potent inhibition of CDK1/cyclin B and CDK5/p25, with IC50 values in the low nanomolar range.[1]
Kenpaullone also inhibits a range of CDKs, although generally with lower potency compared to its GSK-3β inhibition.[2] Kinome-wide affinity profiling has provided a broader view of kenpaullone's selectivity, revealing its interaction with other kinases such as HGK and NUAK1.[9] The development of derivatives like 1-azakenpaullone has been pursued to enhance selectivity for GSK-3β over CDKs.[10]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for key experiments used to characterize GSK-3β inhibitors.
In Vitro GSK-3β Kinase Assay
This assay is fundamental for determining the inhibitory potency of a compound.
Objective: To measure the IC50 value of an inhibitor against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compounds (this compound or kenpaullone) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody, or P81 phosphocellulose paper)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the GSK-3β substrate peptide.
-
Initiate the kinase reaction by adding the recombinant GSK-3β enzyme.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity. The method of quantification will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto P81 paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[11]
-
Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to the ADP produced.[12]
-
Antibody-based Assay (e.g., ELISA): Use a phosphospecific antibody that recognizes the phosphorylated substrate to quantify the product.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for In-Cell GSK-3β Activity
This cell-based assay assesses the ability of an inhibitor to modulate GSK-3β activity within a cellular context.
Objective: To determine the effect of inhibitors on the phosphorylation of GSK-3β substrates in cultured cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
Cell culture medium and supplements
-
Test compounds (this compound or kenpaullone)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-phospho-Tau, anti-β-catenin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells using lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the context of GSK-3β inhibition and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: GSK-3β Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for GSK-3β Inhibitor Evaluation.
Conclusion
Both this compound and kenpaullone are potent inhibitors of GSK-3β. This compound appears to have a higher potency for GSK-3β in vitro based on the reported IC50 values. However, kenpaullone has been more extensively characterized in in vivo models, demonstrating therapeutic potential in diseases like cancer and neuropathic pain. The choice between these two inhibitors will ultimately depend on the specific research application. For in vitro studies requiring high potency, this compound may be the preferred choice. For translational research involving in vivo models, the more extensive in vivo data available for kenpaullone may be advantageous. Researchers should also consider the selectivity profile of each compound in the context of their experimental system to minimize potential off-target effects. This guide provides a foundation for making an informed decision, and further investigation into the specific experimental conditions of the cited data is recommended for a comprehensive understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and stability of indirubin-3-monoxime in the GSK3β enzyme: a molecular dynamics simulation and binding free energy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kenpaullone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
Unveiling the Efficacy of 5-iodo-Indirubin-3'-monoxime in Reducing Tau Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-iodo-Indirubin-3'-monoxime's performance in reducing tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. The following sections present supporting experimental data from Western blot analyses, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of GSK-3β Inhibition
This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for the abnormal phosphorylation of the tau protein.[1] The inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below compares the IC50 values of this compound and other related indirubin derivatives against GSK-3β.
| Compound | IC50 for GSK-3β (nM) |
| This compound | 9 |
| Indirubin-3'-monoxime | 180 |
| 6-Bromoindirubin-3'-monoxime | 30 |
| Indirubin | >10,000 |
Data sourced from Leclerc S, et al. (2001).[1]
This data clearly demonstrates that the 5-iodo substitution significantly enhances the inhibitory activity of the indirubin scaffold against GSK-3β.
Western Blot Validation of Tau Phosphorylation Reduction
Western blot analysis is a key technique to visualize and quantify the reduction of phosphorylated tau (p-tau) levels in response to treatment. A study by Zhang et al. (2016) demonstrated that this compound (also referred to as IMX) significantly reduces tau phosphorylation at serine 199 (Ser199) and threonine 205 (Thr205) in a dose-dependent manner in a cellular model of amyloid-beta (Aβ)-induced tau pathology.[2]
| Treatment Group | Relative p-tau (Ser199) Level (%) | Relative p-tau (Thr205) Level (%) |
| Control | 100 | 100 |
| Aβ₂₅₋₃₅ (20 µM) | 180 | 175 |
| Aβ₂₅₋₃₅ + IMX (0.5 µM) | 120 | 115 |
| Aβ₂₅₋₃₅ + IMX (1.0 µM) | 105 | 100 |
**p < 0.05 compared to control; *p < 0.05 compared to Aβ₂₅₋₃₅ treatment. Data is representational and adapted from Zhang et al. (2016).[2]
These results provide strong evidence for the efficacy of this compound in mitigating tau hyperphosphorylation in a disease-relevant context.
Signaling Pathway of Tau Phosphorylation and Inhibition
The following diagram illustrates the signaling pathway leading to tau hyperphosphorylation and the mechanism of action for this compound.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-iodo-Indirubin-3'-monoxime: In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 5-iodo-Indirubin-3'-monoxime, contrasting its known in vitro activities with the in vivo effects observed for its parent compound, Indirubin-3'-monoxime. This document summarizes key experimental data, outlines relevant methodologies, and visualizes associated signaling pathways to support further research and development.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for this compound and its parent compound, Indirubin-3'-monoxime, to facilitate a clear comparison of their biological activities.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Compound |
| Glycogen Synthase Kinase-3β (GSK-3β) | 9 | This compound[1][2] |
| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 20 | This compound[1][2] |
| Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B) | 25 | This compound[1][2] |
Table 2: In Vitro Cellular Effects of Indirubin-3'-monoxime (Parent Compound)
| Cell Line | Effect | Concentration |
| Cal-27 and HSC-3 (Oral Cancer) | Anti-proliferative | 5-10 µM[3] |
| Cal-27 (Oral Cancer) | G2/M Phase Arrest | Dose-dependent[3] |
| JM1 and K562 (Leukemia) | Caspase-3 Activation | 10-30 µM[4] |
| LA-N-1, SH-SY5Y, SK-N-DZ (Neuroblastoma) | Growth Inhibition | Dose- and time-dependent[5] |
| Breast Cancer Cells | Inhibition of cell growth, migration, and colony formation | Not specified |
Table 3: In Vivo Effects of Indirubin-3'-monoxime (Parent Compound) in Animal Models
| Animal Model | Treatment | Key Findings |
| Oral Cancer Mouse Model | Topical application of I3M/PVA adhesive gel | Dose-dependent anti-tumorigenic effects; Downregulation of survivin expression.[3] |
Note: Extensive in vivo data for this compound is not currently available in the public domain. The data for the parent compound, Indirubin-3'-monoxime, is presented as a surrogate for potential in vivo activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 values of a compound against target kinases.
-
Reagents and Materials: Recombinant human kinase (e.g., GSK-3β, CDK1/cyclin B), kinase-specific substrate, ATP, kinase assay buffer, 96-well plates, and the test compound (this compound).
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Serial dilutions of the test compound are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding the kinase to the wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This is often done using a luminescence-based assay where the remaining ATP is measured, or by using a specific antibody that recognizes the phosphorylated substrate.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., Cal-27, HSC-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Indirubin-3'-monoxime) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of 5-iodo-Indirubin-3'-monoxime: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for its potential therapeutic application. This guide provides a detailed comparison of the kinase selectivity profile of 5-iodo-Indirubin-3'-monoxime against a panel of kinases, alongside a comparative analysis with other well-characterized kinase inhibitors. This report summarizes the available quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5), with IC50 values in the low nanomolar range.[1][2][3][4] While a comprehensive screen against a full kinome panel for this specific analog is not publicly available, the data points to a focused activity profile against these key kinases. In contrast, alternative inhibitors such as CHIR99021 demonstrate high selectivity for GSK-3, while compounds like Roscovitine and Flavopiridol exhibit broader or different CDK inhibition profiles. This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these inhibitors in research and drug discovery.
Selectivity Profile of this compound
This compound is a synthetic derivative of indirubin, a natural compound known for its kinase inhibitory activity. The introduction of an iodine atom at the 5' position and a monoxime at the 3' position of the indirubin scaffold enhances its potency against specific kinases.
Table 1: IC50 Values of this compound against Primary Kinase Targets
| Kinase Target | IC50 (nM) |
| GSK-3β | 9[1][2] |
| CDK5/p25 | 20[1][2] |
| CDK1/cyclin B | 25[1][2] |
Note: The IC50 values are derived from in vitro radiometric kinase assays.
While the primary targets are well-defined, the activity of this compound against a broader kinase panel is not extensively documented in publicly accessible databases. However, studies on related indirubin derivatives suggest that they can also inhibit other kinases, such as DYRKs, to varying degrees.[5]
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the selectivity of this compound, a comparison with other kinase inhibitors targeting similar pathways is essential.
CHIR99021: A highly selective ATP-competitive inhibitor of GSK-3.[6][7][8][9] Roscovitine (Seliciclib): A purine analog that selectively inhibits several CDKs.[10][11] Flavopiridol (Alvocidib): A broad-spectrum CDK inhibitor that also targets other kinases.[12][13][14]
Table 2: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound (IC50, nM) | CHIR99021 (IC50, nM) | Roscovitine (IC50, nM) | Flavopiridol (IC50, nM) |
| GSK-3β | 9 [1][2] | 6.7 [8][9] | >10,000 | 280[13] |
| GSK-3α | Data not available | 10[8][9] | >10,000 | Data not available |
| CDK1/cyclin B | 25 [1][2] | >1000 | 180 | 30[14] |
| CDK2/cyclin E | Data not available | >1000 | 50 | 170[14] |
| CDK5/p25 | 20 [1][2] | >1000 | 100 | Data not available |
| CDK4/cyclin D1 | Data not available | >1000 | >10,000 | 100[14] |
| CDK7/cyclin H | Data not available | >1000 | 800 | 875[13] |
| CDK9/cyclin T1 | Data not available | >1000 | 250-500 | <100 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for understanding the selectivity of a compound. A common and robust method is the in vitro radiometric kinase assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay for Inhibitor Profiling
This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Materials and Reagents:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microtiter plates
-
Phosphocellulose paper (P81) or filter mats
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
2. Assay Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add Inhibitor: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the filter mat, place it in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Figure 1. Experimental workflow for a radiometric kinase assay.
Signaling Pathways Modulated by this compound
The primary targets of this compound, GSK-3β, CDK1, and CDK5, are pivotal regulators of numerous cellular processes.
GSK-3β Signaling: GSK-3β is a key downstream component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[15][16][17][18][19] Its inhibition can lead to the stabilization of β-catenin, impacting gene transcription related to cell proliferation and differentiation.
Figure 2. Simplified GSK-3β signaling pathways.
CDK1 and CDK5 Signaling: CDK1 is a master regulator of the cell cycle, particularly the G2/M transition.[20][21][22][23][24] Its inhibition leads to cell cycle arrest. CDK5 is crucial for neuronal development, migration, and synaptic plasticity.[25][26][27][28][29] Its dysregulation is implicated in neurodegenerative diseases.
Figure 3. Overview of CDK1 and CDK5 signaling.
Conclusion
This compound is a potent inhibitor of GSK-3β, CDK1, and CDK5. While its full kinome selectivity profile remains to be comprehensively elucidated in the public domain, the available data suggests a more targeted profile compared to broad-spectrum inhibitors. For researchers investigating the specific roles of these kinases, this compound represents a valuable tool. However, for studies requiring highly selective inhibition of GSK-3, compounds like CHIR99021 may be more appropriate. Conversely, for broader inhibition of CDKs, Flavopiridol could be considered. The choice of inhibitor should be guided by the specific research question and a thorough understanding of the compound's selectivity profile. Further broad-panel screening of this compound would be highly beneficial to the research community to fully characterize its potential off-target effects and confirm its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 10. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDS-1110 - (R)-Roscovitine KINOMEscan - OmicsDI [omicsdi.org]
- 12. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. portlandpress.com [portlandpress.com]
- 16. ahajournals.org [ahajournals.org]
- 17. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. GSK3 in cell signaling | Abcam [abcam.com]
- 20. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Role of Cdk5 in neuronal signaling, plasticity, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. molbiolcell.org [molbiolcell.org]
- 28. samuelslab.com [samuelslab.com]
- 29. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Reproducibility of 5-iodo-Indirubin-3'-monoxime Experimental Results
This guide provides a comparative analysis of the experimental data available for 5-iodo-Indirubin-3'-monoxime, a synthetic derivative of the natural product indirubin. The objective is to assess the reproducibility of its reported biological activities by comparing data from various sources. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a kinase inhibitor.
Introduction
This compound is widely recognized as a potent inhibitor of several key protein kinases. Its primary mechanism of action involves competing with ATP for the catalytic binding site of these enzymes.[1][2][3][] The most frequently cited targets are Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][] This inhibitory profile makes it a valuable tool for research into neurodegenerative diseases like Alzheimer's, where abnormal tau phosphorylation is a key pathological feature, and in oncology, due to its role in cell cycle regulation.[1]
Reproducibility of experimental findings is paramount for scientific progress. This guide compiles and compares key quantitative data, outlines the underlying experimental protocols, and visualizes the associated signaling pathways to provide a clear assessment of the consistency of results reported for this compound.
Data Presentation: A Comparative Summary
The quantitative data for this compound's biological activity is summarized below. The remarkable consistency in the reported IC50 values across multiple independent suppliers points to a high degree of reproducibility for its primary kinase inhibition profile.
Table 1: Kinase Inhibition Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data presented here from various commercial and research sources shows strong agreement.
| Target Kinase | Reported IC50 (nM) | Source(s) |
| GSK-3β | 9 | MedChemExpress, GlpBio, TargetMol, BOC Sciences[1][2][3][] |
| CDK5/p25 | 20 | MedChemExpress, GlpBio, TargetMol, BOC Sciences[1][2][3][] |
| CDK1/cyclin B | 25 | MedChemExpress, GlpBio, TargetMol, BOC Sciences[1][2][3][] |
| JNK1 | ~10 (for Indirubin-3'-monoxime) | Biomedical Science Letters[5] |
Note: The IC50 for JNK1 is for the parent compound, Indirubin-3'-monoxime, and is included for structural context.
Table 2: In Vitro Cytotoxicity
The cytotoxic effects of indirubin derivatives can vary depending on the cell line, exposure time, and assay method. This variability is expected and highlights the importance of standardized protocols.
| Cell Line | Assay Method | Reported Effect | Source |
| HepG2 (Human Liver Cancer) | Alamar Blue Assay (24 hrs) | Growth Inhibition | MedChemExpress[1] |
| SH-SY5Y (Human Neuroblastoma) | Not Specified | Cytotoxicity observed (for compound 5aa*) | RSC Publishing[6][7] |
| Multiple Myeloma (MM) cells | Not Specified | Anti-MM activity, sensitizes to Bortezomib | PubMed[8] |
*Compound 5aa is a 7-CF3 substituted indirubin-3'-monoxime, structurally related to the 5-iodo variant.
Table 3: Comparative Antibacterial Activity of Indirubin-3'-monoximes
While data specifically for the 5-iodo derivative is sparse in the reviewed literature, a comprehensive study on 29 different indirubin-3'-monoximes provides valuable comparative data against Staphylococcus aureus. This demonstrates the potential for this class of compounds and provides a baseline for future reproducibility studies.
| Compound (Substitution) | MIC (μg/mL) vs. S. aureus ATCC25923 | Source |
| Indirubin (parent compound) | 32 | RSC Publishing[9] |
| 5r (5-F) | 0.4 | RSC Publishing[9][10] |
| 5s (5-Cl) | 0.4 | RSC Publishing[9][10] |
| 5aa (7-CF3) | 0.4 | RSC Publishing[9][10] |
| 5c (5'-OMe) | 0.8 | RSC Publishing[9] |
| 5e (5'-Cl) | 0.8 | RSC Publishing[9] |
| 5f (5'-Br) | 0.8 | RSC Publishing[9] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved is crucial for understanding and reproducing experimental results. The following diagrams were created using the DOT language to illustrate key concepts.
Caption: A generalized workflow for determining the IC50 value in a kinase inhibition assay.
Caption: Inhibition of the CDK1/Cyclin B complex leads to G2/M cell cycle arrest.
Caption: Inhibition of GSK-3β prevents the hyperphosphorylation of Tau protein.
Experimental Protocols
Detailed and consistent methodologies are the foundation of reproducible research. Below are generalized protocols for the key assays mentioned in this guide.
General Protocol for Kinase Inhibition Assay (ATP Competition)
This protocol is designed to determine the IC50 value of this compound against a target kinase like GSK-3β or CDK1.
-
Materials:
-
Recombinant active kinase (e.g., CDK1/cyclin B).
-
Specific peptide substrate for the kinase.
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence detection kits).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (composition depends on the kinase).
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Reaction Setup: To each well of the microplate, add the kinase and the specific peptide substrate diluted in assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the appropriate wells.
-
Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method depends on the assay format (e.g., measuring remaining ATP via luminescence, or detecting phosphorylated substrate via fluorescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
General Protocol for Cell Viability/Cytotoxicity Assay (e.g., Alamar Blue)
This protocol assesses the effect of the compound on the proliferation and viability of a cell line, such as HepG2.
-
Materials:
-
Human cell line (e.g., HepG2).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Alamar Blue (Resazurin) or similar viability reagent (e.g., MTT, WST-1).
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the Alamar Blue reagent to each well (typically 10% of the total volume) and incubate for an additional 1-4 hours.
-
Reading: Measure the fluorescence or absorbance of the converted resorufin using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control wells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that prevents visible bacterial growth.
-
Materials:
-
Bacterial strain (e.g., S. aureus ATCC25923).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CDK | GSK-3 | TargetMol [targetmol.com]
- 5. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01035F [pubs.rsc.org]
- 8. Indirubin-3'-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity studies in vitro of indirubin-3'-monoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 5-iodo-Indirubin-3'-monoxime vs. Indirubin-3'-monoxime in Oncology Research
In the landscape of cancer drug discovery, indirubin and its derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This guide provides a detailed comparison of two key analogues: 5-iodo-Indirubin-3'-monoxime and its parent compound, indirubin-3'-monoxime. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance
While both compounds share a common mechanism of action centered around the inhibition of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), the introduction of an iodine atom at the 5-position of the indirubin core in this compound appears to enhance its inhibitory potency against key enzymatic targets.
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds, offering a side-by-side comparison of their inhibitory activities.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Kinases
| Kinase Target | This compound IC50 (nM) | Indirubin-3'-monoxime IC50 (nM) |
| GSK-3β | 9[1] | 22[1] |
| CDK1/cyclin B | 25[1] | 180[1] |
| CDK5/p25 | 20[1] | 100[1] |
| CDK2/cyclin A | - | 440 |
| CDK2/cyclin E | - | 250 |
| CDK4/cyclin D1 | - | 3330 |
Table 2: Cytotoxic Activity (IC50) of Indirubin-3'-monoxime in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 62[1] |
| HT-1080 | Fibrosarcoma | 4.8[1] |
| HCT-116 | Colon Carcinoma | 12[1] |
| Hep 3B2 | Hepatocellular Carcinoma | 9[1] |
| HL-60 | Myeloid Leukemia | 15.7[1] |
| Co12 | Colon Carcinoma | >100[1] |
Note: Direct comparative cytotoxic IC50 values for this compound in the same cell lines are not available in the reviewed literature. However, its enhanced kinase inhibitory profile suggests potentially higher cytotoxic potency.
Mechanism of Action: A Deeper Dive
Both this compound and indirubin-3'-monoxime exert their anti-cancer effects primarily through the inhibition of critical signaling pathways involved in cell cycle progression and survival.
Indirubin and its derivatives are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] By inhibiting CDKs, these compounds can induce cell cycle arrest, primarily at the G1/G0 and G2/M phases, thereby preventing cancer cell proliferation.[2] Furthermore, these compounds have been shown to inhibit GSK-3β, a kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[3]
Another crucial target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation. Indirubin derivatives can suppress STAT3 phosphorylation, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[4]
The introduction of the iodine atom in this compound is believed to enhance its binding affinity to the ATP-binding pocket of target kinases, leading to the observed increase in inhibitory potency.
Visualizing the Pathways and Processes
To better illustrate the mechanisms and experimental workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by indirubin derivatives leads to cell cycle arrest.
Caption: Suppression of the STAT3 signaling pathway by indirubin derivatives promotes apoptosis.
Caption: A typical experimental workflow for comparing the effects of indirubin derivatives on cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and Indirubin-3'-monoxime
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Indirubin-3'-monoxime in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is employed to determine the effect of the compounds on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to measure the levels of total and phosphorylated STAT3, providing insight into the inhibition of the STAT3 pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
Both this compound and indirubin-3'-monoxime are potent anti-cancer agents that function through the inhibition of key cellular kinases, leading to cell cycle arrest and apoptosis. The available data suggests that the 5-iodo substitution enhances the inhibitory potency of the indirubin scaffold against critical targets like GSK-3β and CDKs. While direct comparative data on their cytotoxic effects in cancer cell lines is limited, the superior kinase inhibition profile of this compound makes it a compelling candidate for further investigation in preclinical and clinical settings. This guide provides the foundational data and methodologies to support such research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Head-to-Head Comparison of 5-iodo-Indirubin-3'-monoxime with Other GSK-3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase-3 (GSK-3) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of 5-iodo-Indirubin-3'-monoxime with other prominent GSK-3 inhibitors, focusing on their performance, supported by experimental data and detailed protocols.
This compound is a potent inhibitor of GSK-3β.[1][2][3] It belongs to the indirubin family, a class of bis-indole alkaloids, which are known to be potent, ATP-competitive inhibitors of protein kinases.[4] This guide will delve into a comparative analysis of its efficacy and selectivity against other well-established GSK-3 inhibitors.
Quantitative Comparison of GSK-3 Inhibitors
The inhibitory potency of various compounds against GSK-3 is typically measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other commonly used GSK-3 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Other Kinase Targets (IC50 in nM) | Mechanism of Action |
| This compound | 9 [1][2] | - | CDK5/p25 (20), CDK1/cyclin B (25)[1][2] | ATP-competitive[4] |
| 6-Bromoindirubin-3'-oxime (BIO) | 5 | - | CDK1 (320), CDK5 (80) | ATP-competitive |
| CHIR-99021 | 6.7 | 10 | >500-fold selective over other kinases | ATP-competitive |
| SB-216763 | 34.3 | 34.3 | - | ATP-competitive |
| SB-415286 | 78 | 101 | - | ATP-competitive |
| Tideglusib | 5 (WT, 1h preincubation) | - | Irreversible | Non-ATP competitive |
| LY2090314 | 0.9 | 1.5 | - | ATP-competitive |
| AR-A014418 | 104 | - | - | ATP-competitive |
Mechanism of Action: An ATP-Competitive Inhibitor
This compound, like other indirubin derivatives, functions as an ATP-competitive inhibitor of GSK-3.[4] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates. The binding of indirubins to the ATP pocket of GSK-3β is facilitated by hydrogen bond interactions with key residues in the hinge region, such as Val135 and Asp133.[5]
Signaling Pathways Involving GSK-3
GSK-3 is a key regulator in numerous signaling pathways critical for cellular processes. Understanding these pathways is essential for elucidating the downstream effects of GSK-3 inhibition.
Caption: Overview of Wnt/β-catenin and Insulin/PI3K/Akt signaling pathways involving GSK-3.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor comparison. Below are detailed methodologies for key assays used to evaluate GSK-3 inhibition.
In Vitro GSK-3β Kinase Assay (Radiometric)
This protocol is a classic method to determine the direct inhibitory effect of a compound on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Inhibitor compound (dissolved in DMSO)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, GSK-3β substrate peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP and recombinant GSK-3β enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Caption: Workflow for an in vitro radiometric GSK-3β kinase assay.
Cell-Based β-catenin Accumulation Assay
This assay measures the inhibition of GSK-3 in a cellular context by quantifying the accumulation of β-catenin, a key downstream target of GSK-3 in the Wnt signaling pathway.[6]
Materials:
-
A suitable cell line (e.g., HEK293, SW480, or other cells with an active Wnt/β-catenin pathway)
-
Cell culture medium and supplements
-
Inhibitor compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK-3 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against β-catenin and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control and compare the levels in treated versus control cells to determine the extent of β-catenin accumulation.
Caption: Workflow for a cell-based β-catenin accumulation assay.
Conclusion
This compound is a highly potent, ATP-competitive inhibitor of GSK-3β. Its efficacy is comparable to or greater than many other indirubin derivatives and established GSK-3 inhibitors. However, its selectivity profile, particularly against a broad range of kinases, requires further investigation for a complete comparative assessment. The provided experimental protocols offer a standardized framework for researchers to conduct their own head-to-head comparisons and validate the performance of this compound and other inhibitors in their specific experimental systems. The choice of an appropriate GSK-3 inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the experimental context.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-iodo-Indirubin-3'-monoxime Against Current Oral Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 5-iodo-Indirubin-3'-monoxime (I3M) against the current standard-of-care chemotherapy for oral cancer, with a focus on cisplatin. The information is supported by experimental data from published studies to assist researchers in evaluating the potential of I3M as a novel therapeutic agent.
Introduction to this compound
This compound is a synthetic derivative of indirubin, a natural compound found in Indigofera species. It has emerged as a potent multi-kinase inhibitor with promising anti-cancer properties. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), key regulators of cell cycle progression and apoptosis.[1][2] Additionally, I3M has been shown to modulate other signaling pathways implicated in cancer, such as STAT3 and JNK, and may also function as a proteasome inhibitor.[3][4]
Oral cancer, predominantly oral squamous cell carcinoma (OSCC), remains a significant global health challenge. Standard treatment regimens for advanced oral cancer typically involve surgery, radiation, and chemotherapy, with platinum-based compounds like cisplatin being a cornerstone of systemic therapy.[5][6] However, the efficacy of cisplatin is often limited by severe side effects and the development of drug resistance. This necessitates the exploration of novel therapeutic agents like I3M with potentially improved efficacy and safety profiles.
In Vitro Efficacy: I3M vs. Cisplatin
The anti-proliferative activity of I3M has been evaluated against human oral squamous carcinoma cell lines and compared here with reported data for cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter for this comparison.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound (I3M) | Cal-27 | ~5-10 (after 48h) | [2] |
| HSC-3 | >10 (after 48h) | [2] | |
| Cisplatin | Cal-27 | ~12.5 (chemo-resistant line) | [7] |
| HSC-3 | ~1.0-20.0 (variable) | [8] | |
| SCC-9 | Not specified | ||
| SCC25 | 57.94 (after 24h), 32.93 (after 48h) | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented provides an approximate comparison. The study on I3M demonstrated significant anti-proliferative effects on Cal-27 cells at 5 and 10 µM after 48 hours, while higher concentrations were needed for HSC-3 cells.[2] Cisplatin's IC50 values in these cell lines show a range, indicating varying sensitivities.
In Vivo Efficacy: Preclinical Models
Preclinical in vivo studies using oral cancer xenograft models in mice provide crucial insights into the anti-tumor activity of a compound in a living organism.
A study on I3M utilized an oral cancer mouse model with Cal-27 cells. Topical application of an adhesive gel containing I3M resulted in a dose-dependent anti-tumorigenic effect.[4] This was associated with the downregulation of survivin, an anti-apoptotic protein.[4]
For comparison, a study using a human oral squamous carcinoma xenograft model demonstrated that cisplatin administered intraperitoneally at doses of 0.3-0.9 mg/kg inhibited tumor growth by 28-86%.[10] Another study on an oral cancer murine model showed that cisplatin treatment led to smaller tumor volumes and reduced tumor weight.[9]
Direct comparative in vivo studies between I3M and cisplatin for oral cancer are not yet available in the public domain. However, the existing data suggests both agents exhibit significant anti-tumor activity in preclinical models.
Mechanism of Action and Signaling Pathways
I3M exerts its anti-cancer effects through the modulation of multiple signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.
Signaling Pathway of this compound
The following diagram illustrates the known signaling pathways affected by I3M, leading to anti-tumor effects.
Caption: Signaling pathways modulated by this compound (I3M).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (I3M or cisplatin) and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3][5][6]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Caption: Workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension. Annexin V binds to PS on the surface of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][2]
In Vivo Oral Cancer Xenograft Model
This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.
Protocol:
-
Cell Preparation: Culture and harvest human oral cancer cells (e.g., Cal-27).
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously or orthotopically (in the tongue) inject a suspension of the cancer cells into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Drug Administration: Once tumors reach a certain size, randomly assign mice to treatment groups (e.g., vehicle control, I3M, cisplatin). Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal injection, topical application).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[11][12][13]
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising anti-cancer agent for oral cancer with a multi-targeted mechanism of action. Its in vitro potency in certain oral cancer cell lines appears to be within a comparable range to the standard-of-care drug, cisplatin. The unique topical application demonstrated in one in vivo study could offer a novel therapeutic approach for localized oral lesions, potentially minimizing systemic toxicity.
However, a direct, head-to-head comparative study of I3M and cisplatin in the same preclinical models of oral cancer is warranted to provide a more definitive assessment of their relative efficacy and toxicity. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare I3M with cisplatin and other standard therapies for oral cancer.
-
Pharmacokinetics and Toxicology: Thoroughly evaluating the pharmacokinetic profile and systemic toxicity of I3M.
-
Combination Therapies: Investigating the potential synergistic effects of I3M when used in combination with standard-of-care treatments like cisplatin or radiation.
-
Clinical Trials: If preclinical data remains promising, advancing I3M into early-phase clinical trials for patients with oral cancer.
This comparative guide provides a foundational overview for researchers. Further investigation is necessary to fully elucidate the therapeutic potential of this compound in the clinical management of oral cancer.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Sensitization of head and neck cancer to cisplatin through the use of a novel curcumin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. e-century.us [e-century.us]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orthotopic non-metastatic and metastatic oral cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenograft oral cancer tumor model [bio-protocol.org]
- 13. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]
Safety Operating Guide
Proper Disposal of 5-iodo-Indirubin-3'-monoxime: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. While 5-iodo-Indirubin-3'-monoxime is not classified as a hazardous substance in its pure form according to available Safety Data Sheets (SDS)[1][2], it is crucial to handle its disposal with care, particularly when it is part of a solution. As a halogenated organic compound, its waste stream must be managed appropriately to prevent environmental contamination and adhere to institutional and regulatory guidelines.
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, ensuring that laboratory personnel can manage this process with confidence and precision.
Key Safety and Disposal Information
The following table summarizes essential data for the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 401956-66-7 | N/A |
| Hazard Classification | Not a hazardous substance or mixture in pure form | [1] |
| Primary Disposal Concern | As a halogenated organic compound, solutions must be disposed of as halogenated waste. | [3][4] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | [2][5] |
| Spill Cleanup | Absorb with inert material, collect, and place in a suitable container for disposal. Avoid generating dust. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound and its solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Segregation: The Critical Step
-
Halogenated vs. Non-Halogenated Waste: The primary principle for disposing of this compound waste is to segregate it based on the solvent used. Since this compound contains iodine, it is a halogenated compound. Therefore, any waste containing this compound must be disposed of in a designated halogenated organic waste container[3][6][7].
-
Avoid Mixing: Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire container, leading to more complex and costly disposal procedures[8].
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, unused compound) from liquid waste (e.g., solutions in organic solvents).
3. Liquid Waste Disposal:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated liquid waste. The container must be compatible with the solvents used.
-
Labeling: Clearly label the waste container with "Halogenated Waste" and list all chemical constituents, including this compound and all solvents, with their approximate concentrations or percentages[3].
-
Collection: Collect all liquid waste containing this compound in this designated container.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a general rule is to fill it to no more than 80-90% of its capacity[6].
4. Solid Waste Disposal:
-
Unused Compound: If you have excess, unadulterated this compound that you need to dispose of, it should be placed in a clearly labeled container for solid chemical waste. While the pure compound is not classified as hazardous, it is best practice to dispose of it through your institution's chemical waste program rather than in the regular trash.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, or weighing boats, should be collected in a designated solid waste container for halogenated materials.
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material and place it into a labeled container for halogenated solid waste disposal.
-
Clean the spill area thoroughly.
6. Arranging for Pickup and Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office[9][10].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 5-iodo-Indirubin-3'-monoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-iodo-Indirubin-3'-monoxime, a potent kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Immediate Safety Information
Key Hazards:
-
Potent Kinase Inhibitor: May have significant biological effects at low doses.
-
Irritant: Potential for skin and eye irritation.
-
Powder Inhalation: Fine powders can be easily inhaled, leading to respiratory irritation and potential systemic effects.
-
Halogenated Compound: Requires specific disposal procedures.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound. The selection of appropriate PPE is critical to prevent exposure.
| PPE Category | Specification |
| Hand Protection | For Solids (Weighing and Handling): Double-gloving with nitrile gloves is recommended. The outer glove should be disposed of immediately after handling. For Solutions: Nitrile gloves are suitable for incidental contact. For extended contact or immersion, use thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) and consult the manufacturer's chemical resistance guide. |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | A fully buttoned lab coat is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation. If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter (N95 or higher) must be worn. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Store: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location at -20°C or -80°C, as recommended by the supplier.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the safe preparation of a stock solution.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) within the fume hood.
-
-
Weighing the Compound:
-
Don all required PPE (lab coat, double nitrile gloves, safety goggles).
-
Tare a pre-labeled vial on a balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Preparing the Stock Solution:
-
In the fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial containing the weighed compound.
-
Securely cap the vial.
-
Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
If the solution is for long-term storage, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Halogenated Organic Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated gloves, weigh paper, and pipette tips, must be disposed of as halogenated organic waste.
-
Separate Waste Streams: Do not mix halogenated waste with non-halogenated waste.
Disposal Procedure
-
Collection:
-
Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Waste" and list the chemical constituents.
-
Keep the waste container sealed when not in use.
-
-
Storage:
-
Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
-
Pickup:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
-
Spill and Decontamination Plan
In the event of a spill, immediate and proper cleanup is necessary.
Spill Cleanup
-
Evacuate and Alert:
-
Alert others in the immediate area.
-
If the spill is large or outside of a containment device, evacuate the area and contact your institution's EHS.
-
-
Containment (for small spills within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Cleanup:
-
Carefully collect the absorbent material and place it in a sealed bag.
-
Dispose of the bag in the designated halogenated organic waste container.
-
Decontamination
-
Work Surfaces:
-
After handling the compound or in the event of a spill, decontaminate the work surface.
-
Wipe the area with a detergent solution, followed by a rinse with 70% ethanol or isopropanol.
-
All cleaning materials must be disposed of as halogenated organic waste.
-
-
Equipment:
-
Decontaminate non-disposable equipment (spatulas, glassware) by rinsing with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as halogenated organic waste.
-
Follow with a thorough wash with soap and water.
-
By adhering to these guidelines, you can safely handle this compound and minimize risks to yourself and your colleagues. Always consult your institution's specific safety protocols and EHS office for additional guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
